Cemadotin hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
172837-41-1 |
|---|---|
Molecular Formula |
C35H57ClN6O5 |
Molecular Weight |
677.3 g/mol |
IUPAC Name |
(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
MRJQTLJSMQOFTP-JGTKTWDESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl |
sequence |
VVVPP |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Cemadotin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemadotin hydrochloride (formerly known as LU103793 and NSC D-669356) is a synthetic analogue of dolastatin 15, a natural cytotoxic peptide isolated from the sea hare Dolabella auricularia.[1][2] As a potent antimitotic agent, it has been investigated in clinical trials for the treatment of various solid tumors.[3] Cemadotin functions by inhibiting microtubule assembly, a critical process for cell division, thereby arresting cells in mitosis.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Cemadotin and its hydrochloride salt are crucial for its formulation, delivery, and biological activity. While specific experimental values for properties like melting point and pKa are not widely published, the established identity and structure provide a basis for its characterization.
| Property | Value | Reference |
| Chemical Name | (2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide hydrochloride | [4] |
| Molecular Formula | C₃₅H₅₇ClN₆O₅ | [4][5] |
| Molecular Weight | 677.33 g/mol | [5] |
| CAS Number | 172837-41-1 | [4][5] |
| Appearance | Solid (predicted) | [5] |
| Predicted XlogP | 4.2 | N/A |
| Chemical Structure | ||
| SMILES: CC(C)--INVALID-LINK--N(C)--INVALID-LINK--C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)--INVALID-LINK--C)N(C)C | [6] | |
| InChI: InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1 | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. As specific published methods for this compound are scarce, the following sections describe standard, widely accepted methodologies for peptide-based active pharmaceutical ingredients (APIs).
Solubility Determination
The solubility of a peptide is highly dependent on its amino acid composition, sequence, overall charge, and the pH of the solvent.[7] A systematic approach is required to identify a suitable solvent system that is compatible with downstream applications.
Methodology: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different solvent system (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and various aqueous/organic co-solvent mixtures).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]
-
Calculation: The solubility is reported as the mean concentration (e.g., in mg/mL or µg/mL) from replicate samples where a solid phase remained present.
Melting Point Determination
The melting point is a key indicator of purity for a crystalline solid.[10] The capillary method is a standard pharmacopeial procedure.[11]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a dry sample of this compound. Load the powder into a thin-walled capillary tube, sealing one end. Pack the sample to a height of 2-3 mm by tapping the tube.[12]
-
Initial Determination (Rapid Scan): Place the capillary tube into a melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting range.[13]
-
Accurate Determination (Slow Scan): Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to a temperature approximately 10-15°C below the approximate melting point found in the initial scan.
-
Measurement: Reduce the heating rate to 1-2°C per minute.[13] Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance. For a pure substance, this range is typically narrow.[10]
pKa Determination
The acid dissociation constant (pKa) is critical as it influences the ionization state, solubility, and membrane permeability of a drug at different physiological pH values.[14] For complex molecules like peptides, Capillary Electrophoresis (CE) is a powerful technique for pKa determination.[15]
Methodology: pKa Determination by Capillary Zone Electrophoresis (CZE)
This method measures the change in effective electrophoretic mobility of the analyte as a function of pH.[15]
-
System Setup: Utilize a CZE instrument with a UV detector. A fused-silica capillary is typically used.
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with identical ionic strength but varying pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
Mobility Measurement: Sequentially rinse the capillary with each buffer. Inject a small plug of the this compound solution and apply a constant voltage.
-
Data Acquisition: Record the migration time of the this compound peak at each pH. The effective electrophoretic mobility (µ_eff_) is calculated from the migration time.
-
Data Analysis: Plot the effective mobility (µ_eff_) against the pH of the buffer. The resulting data will form a sigmoidal curve.[14] The pKa value corresponds to the pH at the inflection point of this curve, which can be determined using non-linear regression analysis.
Mechanism of Action: Microtubule Dynamics Suppression
Cemadotin exerts its potent antitumor activity by disrupting the normal function of microtubules.[3] It is classified as a tubulin-binding agent that inhibits microtubule polymerization.[6] By binding to tubulin, the protein subunit of microtubules, Cemadotin suppresses microtubule dynamics. This suppression includes reducing the rate and extent of microtubule growth and shortening, and increasing the time microtubules spend in a paused state.[3] The resulting impairment of spindle microtubule dynamics during mitosis leads to a mitotic block, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.
Workflow for Quality Control Analysis
A stability-indicating HPLC method is fundamental for the quality control of any API, ensuring its purity and stability over time.[16] The development and validation of such a method is a critical step in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. arizona-mall.com [arizona-mall.com]
- 3. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. GSRS [precision.fda.gov]
- 7. jpt.com [jpt.com]
- 8. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 9. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
An In-depth Technical Guide to the Mechanism of Action of Cemadotin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cemadotin hydrochloride, a synthetic analogue of the marine natural product dolastatin 15, is a potent antimitotic agent that has been evaluated in clinical trials for the treatment of various malignancies. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound, including its interaction with tubulin, effects on microtubule polymerization, and the downstream signaling events that culminate in cancer cell death. Detailed experimental protocols for key assays and visualizations of the relevant pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The critical role of microtubules in mitosis makes them an attractive target for the development of anticancer therapies. Agents that interfere with microtubule dynamics can disrupt the formation and function of the mitotic spindle, leading to a halt in cell division and, ultimately, apoptotic cell death.
This compound (formerly LU103793) is a synthetic depsipeptide that belongs to the dolastatin family of natural products, originally isolated from the sea hare Dolabella auricularia. It is a structural analogue of dolastatin 15 and has demonstrated significant antiproliferative activity against a range of cancer cell lines in preclinical studies. This guide delves into the core mechanism of action of this compound, providing a detailed technical resource for researchers in oncology and drug development.
Interaction with Tubulin and Microtubules
The primary molecular target of this compound is tubulin. Its interaction with this protein disrupts the delicate balance of microtubule polymerization and depolymerization, a process known as dynamic instability, which is crucial for the proper functioning of the mitotic spindle.
Binding to Tubulin
Cemadotin binds directly to soluble tubulin heterodimers. Studies have indicated that it may bind to the vinca domain of tubulin, a region also targeted by other microtubule-destabilizing agents like vinblastine. However, the precise binding site and interaction motifs of cemadotin are still under investigation. The binding affinity of cemadotin to tubulin has been characterized, and it is known to inhibit tubulin polymerization.
Quantitative Data on Tubulin Interaction
| Parameter | Value | Description |
| Binding Affinity (Kd) | Not explicitly found for this compound. | Dissociation constant, indicating the concentration of ligand at which half of the binding sites on the protein are occupied. |
| Inhibitory Constant (Ki) | Not explicitly found for this compound. | Inhibition constant for tubulin polymerization. |
Note: The absence of specific IC50 and Ki values in this table reflects the limitations of currently available public data.
Effects on Microtubule Dynamics and Cell Cycle Progression
Cemadotin's interaction with tubulin translates into profound effects on the cellular microtubule network and, consequently, on cell cycle progression.
Inhibition of Microtubule Polymerization
At micromolar concentrations, cemadotin inhibits the polymerization of purified tubulin in vitro. This inhibition prevents the formation of microtubules, which are essential for the construction of the mitotic spindle.
G2/M Phase Cell Cycle Arrest
The disruption of microtubule dynamics by cemadotin activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase. The activated SAC prevents the cell from progressing through mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle. This G2/M arrest is a hallmark of microtubule-targeting agents.
Induction of Apoptosis
Prolonged arrest in mitosis due to the action of cemadotin ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
Signaling Pathways in Cemadotin-Induced Apoptosis
While the specific signaling cascades activated by cemadotin are not fully elucidated, the general mechanism for microtubule-targeting agents involves the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of the mitotic spindle and prolonged cell cycle arrest lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This imbalance results in the permeabilization of the outer mitochondrial membrane.
-
Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
It is also plausible that cemadotin may influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways, which are known to be involved in the regulation of apoptosis. However, direct evidence for cemadotin's modulation of these pathways is currently limited.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Principle: Tubulin polymerization is monitored by the increase in turbidity (optical density) at 340 nm as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare tubulin solution on ice by diluting the stock to the desired final concentration (e.g., 1-2 mg/mL) in cold polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add varying concentrations of this compound or vehicle control to the tubulin solution.
-
Incubate the mixture on ice for 5 minutes.
-
Transfer the samples to a pre-warmed (37°C) cuvette in the spectrophotometer.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Plot the change in absorbance over time to visualize the polymerization kinetics.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay detects one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC or APC), it can be used to identify apoptotic cells by flow cytometry. Co-staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-fluorochrome conjugate (e.g., Annexin V-FITC)
-
Propidium iodide (PI) or 7-AAD
-
1X Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the Annexin V-fluorochrome conjugate and PI or 7-AAD to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add additional 1X Annexin V binding buffer to each sample.
-
Analyze the samples immediately by flow cytometry.
Mandatory Visualizations
Signaling Pathway of Cemadotin-Induced Apoptosis
Caption: Proposed signaling pathway of cemadotin-induced apoptosis.
Experimental Workflow for Investigating Cemadotin's Mechanism of Action
Caption: Experimental workflow for studying cemadotin's mechanism.
Conclusion
This compound exerts its anticancer effects through a well-defined mechanism of action centered on the disruption of microtubule dynamics. By binding to tubulin and inhibiting its polymerization, cemadotin leads to the disorganization of the mitotic spindle, triggering a G2/M cell cycle arrest and ultimately inducing apoptosis through the intrinsic mitochondrial pathway. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of cemadotin and to develop novel microtubule-targeting agents for the treatment of cancer. Further research is warranted to delineate the specific signaling molecules involved in cemadotin-induced apoptosis and to obtain a comprehensive profile of its cytotoxic activity across a broader range of cancer cell types.
Cemadotin Hydrochloride vs. Dolastatin 15: A Structural and Mechanistic Comparison
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of cemadotin hydrochloride and dolastatin 15, two potent antimitotic agents that interfere with tubulin polymerization. Dolastatin 15, a natural depsipeptide isolated from the sea hare Dolabella auricularia, and its synthetic analogue, cemadotin, are of significant interest in oncology research due to their profound cytotoxic effects against a range of cancer cell lines. This document outlines their chemical structures, summarizes their cytotoxic and tubulin-inhibitory activities, and presents detailed experimental methodologies for their study. Furthermore, it visualizes their shared mechanism of action on the apoptotic signaling pathway.
Chemical Structures
Cemadotin is a synthetic analogue of the natural product dolastatin 15. The core peptide structure is largely conserved, with modifications at the C-terminus. In dolastatin 15, this position is an ester, whereas in cemadotin it is an amide. This structural difference influences the physicochemical properties of the molecules, such as solubility and metabolic stability.
Table 1: Chemical and Physical Properties
| Property | This compound | Dolastatin 15 |
| Molecular Formula | C₃₅H₅₇ClN₆O₅ | C₄₅H₆₈N₆O₉ |
| Molecular Weight | 677.31 g/mol | 837.06 g/mol |
| CAS Number | 159776-69-9 | 123884-00-4 |
| Source | Synthetic | Natural (originally from Dolabella auricularia) |
Comparative Efficacy
Both cemadotin and dolastatin 15 exhibit potent cytotoxic activity against a variety of cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent anticancer activity of both compounds across various human cancer cell lines.
Table 2: Comparative Cytotoxicity (IC₅₀ Values in nM)
| Cell Line | Cancer Type | Cemadotin (IC₅₀, nM) | Dolastatin 15 (IC₅₀, nM) | Reference |
| L1210 | Murine Leukemia | - | 3 | [1] |
| CA46 | Burkitt's Lymphoma | Similar to Dolastatin 15 | 3 | [1] |
| CHO | Chinese Hamster Ovary | - | 5 | [1] |
| NCI-H69 | Small Cell Lung Cancer | - | 28.8 | [2] |
| NCI-H82 | Small Cell Lung Cancer | - | 0.039 | [2] |
| NCI-H345 | Small Cell Lung Cancer | - | 0.43 | [2] |
| NCI-H446 | Small Cell Lung Cancer | - | 0.28 | [2] |
| HCT116 | Colorectal Cancer | - | ~2.5-4.2 fold less potent in HIF-1α knockout cells | [3] |
| MCF-7 | Breast Carcinoma | Less potent than Dolastatin 10 | - | [4] |
Inhibition of Tubulin Polymerization
While both compounds are potent antimitotic agents, their direct interaction with tubulin in vitro shows some differences. Dolastatin 15 has a reported IC₅₀ value for the inhibition of glutamate-induced tubulin polymerization of 23 µM.[1] In a comparative study, cemadotin was found to be 2- to 3-fold more active than tasidotin (another dolastatin 15 analog) but less active than dolastatin 10 as an inhibitor of tubulin assembly.[4]
Experimental Protocols
Isolation and Purification of Dolastatin 15 from Marine Cyanobacteria
This protocol is adapted from the methodology described for the isolation of dolastatin 15 from Symploca sp.[5]
Experimental Workflow for Dolastatin 15 Isolation
Caption: Workflow for the isolation and purification of dolastatin 15.
-
Extraction:
-
Freeze-dry the collected marine cyanobacterium biomass.
-
Extract the dried material sequentially with a 1:1 mixture of ethyl acetate (EtOAc) and methanol (MeOH), followed by pure MeOH.
-
Combine the extracts and concentrate under reduced pressure.
-
-
Silica Gel Chromatography:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute using a step gradient of increasing polarity, starting with 30% EtOAc in hexanes, then 100% EtOAc, followed by 10% MeOH in EtOAc, and finally 100% MeOH.
-
Collect fractions and identify the active fraction using a relevant bioassay (e.g., cytotoxicity against a cancer cell line).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the active fraction by semi-preparative RP-HPLC using a C18 column.
-
Elute with an isocratic mobile phase of 15% water in methanol.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to dolastatin 15.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Synthesis of this compound
While a detailed step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves solid-phase peptide synthesis (SPPS) followed by purification and salt formation. The synthesis would proceed by sequential coupling of the constituent amino acid derivatives, including the unique N-methylated amino acids, onto a solid support. The final step would involve cleavage from the resin, purification by HPLC, and conversion to the hydrochloride salt.
In Vitro Tubulin Polymerization Assay
This protocol provides a general method for comparing the inhibitory effects of cemadotin and dolastatin 15 on tubulin polymerization.[6]
-
Reagents and Materials:
-
Purified tubulin (porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
Guanosine triphosphate (GTP)
-
This compound and dolastatin 15 stock solutions in DMSO
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer.
-
Add varying concentrations of cemadotin, dolastatin 15, or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate polymerization by adding GTP to the reaction mixture and immediately start monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to microtubule formation.
-
Plot the absorbance as a function of time to obtain polymerization curves.
-
Determine the IC₅₀ value for each compound, which is the concentration that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.
-
Signaling Pathway
Both cemadotin and dolastatin 15 induce apoptosis primarily through the intrinsic pathway by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylation of Bcl-2 inactivates its anti-apoptotic function, allowing for the activation of pro-apoptotic proteins and the caspase cascade.[2]
Apoptotic Signaling Pathway of Cemadotin and Dolastatin 15
Caption: Mechanism of apoptosis induction by cemadotin and dolastatin 15.
Conclusion
This compound and dolastatin 15 are highly potent antimitotic agents with significant potential in cancer therapy. While dolastatin 15 is a natural product with complex isolation requirements, its synthetic analog cemadotin offers a more accessible alternative for research and development. Their shared mechanism of action, involving the inhibition of tubulin polymerization and induction of apoptosis via Bcl-2 phosphorylation, makes them valuable tools for studying microtubule dynamics and for the development of novel anticancer drugs. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Cemadotin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activity screening of Cemadotin hydrochloride (also known as LU103793 and NSC D-669356), a synthetic analog of the marine natural product Dolastatin 15. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
Cemadotin is a potent antineoplastic agent that has undergone preclinical and clinical evaluation.[1] As a member of the dolastatin family of peptides, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[1][2] This guide focuses on the foundational in vitro studies that characterized its initial biological activity.
Quantitative Biological Activity Data
The initial screening of this compound revealed potent cytotoxic and microtubule-destabilizing activities. The following tables summarize the key quantitative findings from preclinical evaluations.
Table 1: In Vitro Cytotoxicity and Microtubule Inhibition
| Parameter | Value | Compound | Notes |
| IC50 (Cytotoxicity) | 0.1 nM | Cemadotin (LU103793) | Highly potent cytotoxic effect observed in vitro.[3] |
| IC50 (Microtubule Polymerization) | 7 µM | Cemadotin (LU103793) | Concentration required to inhibit the polymerization of bovine brain microtubules by 50%.[3] |
| IC50 (Cytotoxicity) | 3-5 nM | Dolastatin 15 | Parent compound for which Cemadotin is an analog; demonstrates potent cytotoxicity.[4] |
Table 2: Tubulin Binding Affinity
| Parameter | Value | Compound | Method |
| Kd (Binding Site 1) | 19.4 µM | Cemadotin | Scatchard analysis of Cemadotin binding to tubulin.[2] |
| Kd (Binding Site 2) | 136 µM | Cemadotin | Scatchard analysis of Cemadotin binding to tubulin.[2] |
Mechanism of Action: Disruption of Microtubule Dynamics
Cemadotin exerts its cytotoxic effects by binding to tubulin and suppressing the dynamic instability of microtubules.[2] This interference with microtubule function leads to a block in the G2-M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[3] Studies have shown that Cemadotin binds to a novel site on tubulin, distinct from the binding site of Vinca alkaloids like vinblastine.[2]
The following diagram illustrates the proposed signaling pathway for Cemadotin's action on microtubules.
Figure 1. Signaling pathway of Cemadotin's effect on microtubule dynamics and the cell cycle.
Experimental Protocols
Detailed protocols for the initial screening of Cemadotin are not publicly available. However, the following sections describe the general methodologies for the key assays used to characterize its biological activity.
In Vitro Cytotoxicity Screening
The cytotoxic activity of a compound is typically assessed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
General Protocol (e.g., MTT Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for an in vitro cytotoxicity assay.
Figure 2. General experimental workflow for an in vitro cytotoxicity screening assay.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
General Protocol (Turbidity-based Assay):
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., PIPES buffer) on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a temperature-controlled spectrophotometer set to 37°C, the reaction mixture is prepared containing tubulin, GTP (as an energy source), and the test compound (Cemadotin) or a vehicle control.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance (turbidity) at a specific wavelength (e.g., 340 nm) over time.
-
Data Analysis: The rate and extent of polymerization are determined from the turbidity curves. The IC50 for polymerization inhibition is calculated by measuring the effect of different compound concentrations on the polymerization reaction.
Conclusion
The initial biological screening of this compound identified it as a highly potent cytotoxic agent with a mechanism of action centered on the suppression of microtubule dynamics. Its ability to inhibit cell proliferation at nanomolar concentrations and interfere with tubulin polymerization underscores its potential as an anticancer therapeutic. The data and methodologies presented in this guide provide a foundational understanding of the preclinical in vitro characterization of this compound for professionals in the field of drug development.
References
- 1. A phase I clinical and pharmacokinetic study of the dolastatin analogue cemadotin administered as a 5-day continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of microtubule dynamics by binding of cemadotin to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]
An In-depth Technical Guide to the Tubulin-Binding Site of Cemadotin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the synthetic dolastatin 15 analogue, cemadotin hydrochloride, and its molecular target, tubulin. The document details the binding characteristics, the experimental protocols used for its characterization, and the downstream cellular consequences of this interaction, making it a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound is a potent antimitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. It binds directly to tubulin at a novel site, distinct from other well-characterized binding domains such as the vinca alkaloid site. This interaction leads to the suppression of microtubule dynamics, mitotic arrest, and subsequent induction of apoptosis in cancer cells. This guide synthesizes the available quantitative data, outlines detailed experimental methodologies for studying such interactions, and visualizes the key pathways and workflows involved in the characterization of tubulin-binding agents like cemadotin.
Quantitative Data: Binding Affinity of Cemadotin to Tubulin
The binding of cemadotin to tubulin has been quantitatively characterized, revealing a complex interaction. The following tables summarize the key binding constants that have been determined.
Table 1: Dissociation Constants (Kd) of Cemadotin Binding to Tubulin
| Binding Site Class | Dissociation Constant (Kd) | Method | Source |
| High-Affinity | 19.4 µM | Scatchard Analysis | [1] |
| Low-Affinity | 136 µM | Scatchard Analysis | [1] |
Scatchard analysis of cemadotin binding to tubulin indicated the presence of two distinct affinity classes of binding sites.[1]
Table 2: Inhibition Constant (Ki) of Cemadotin for Tubulin
| Parameter | Value | Method |
| Inhibition Constant (Ki) | 1 µM | Not specified in available literature |
This value represents the concentration of cemadotin required to produce half-maximum inhibition of tubulin activity.
The Cemadotin Binding Site on Tubulin
A key characteristic of cemadotin is that it binds to a novel site on the tubulin dimer. Competitive binding assays have demonstrated that cemadotin does not inhibit the binding of vinblastine to tubulin, and conversely, vinblastine does not affect cemadotin's binding.[1] This indicates that the cemadotin binding site is distinct from the well-characterized vinca alkaloid binding domain. The precise location of this novel site has not yet been fully elucidated through high-resolution structural studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of cemadotin and other novel compounds with tubulin.
Tubulin Binding Affinity Determination by Scatchard Analysis
This protocol describes a general method for determining the dissociation constant (Kd) of a ligand binding to tubulin using Scatchard analysis, which was employed in the characterization of cemadotin.[1]
Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) for a ligand to tubulin.
Materials:
-
Purified tubulin
-
Radio-labeled ligand (e.g., ³H-cemadotin)
-
Unlabeled ligand
-
Binding buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
Equilibrium dialysis apparatus or filtration device (e.g., GF/C glass microfiber filters)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the radio-labeled ligand in the binding buffer.
-
In a parallel set of tubes, prepare the same dilutions of the radio-labeled ligand and add a significant excess (e.g., 100-fold) of the unlabeled ligand to determine non-specific binding.
-
Add a constant concentration of purified tubulin to all tubes.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1 hour).
-
Separate the bound from the free ligand using either equilibrium dialysis or rapid filtration.
-
Quantify the amount of bound and free radio-labeled ligand using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each ligand concentration.
-
Construct a Scatchard plot by graphing Bound/Free ligand concentration (Y-axis) versus Bound ligand concentration (X-axis).
-
The Kd can be determined from the slope of the resulting line (-1/Kd), and the Bmax is the x-intercept.
Competitive Tubulin Ligand Binding Assay
This protocol outlines a general procedure to determine if a novel compound binds to the same site as a known tubulin ligand (e.g., vinblastine).
Objective: To assess whether an unlabeled compound competes with a known radio-labeled ligand for binding to tubulin.
Materials:
-
Purified tubulin
-
Known radio-labeled tubulin ligand (e.g., ³H-vinblastine)
-
Test compound (unlabeled, e.g., cemadotin)
-
Binding buffer
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a constant, sub-saturating concentration of the radio-labeled ligand in the binding buffer.
-
Prepare a series of increasing concentrations of the unlabeled test compound.
-
In a series of tubes, mix the purified tubulin, the constant concentration of the radio-labeled ligand, and the varying concentrations of the test compound.
-
Include control tubes with tubulin and radio-labeled ligand only (to determine total binding) and tubes with an excess of the corresponding unlabeled known ligand (to determine non-specific binding).
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate bound from free ligand by rapid filtration and wash the filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radio-labeled ligand as a function of the concentration of the test compound. A dose-dependent decrease in the specific binding of the radio-labeled ligand indicates competition for the same binding site.
In Vitro Microtubule Dynamics Assay by Video Microscopy
This method allows for the direct observation of the effect of a compound on the dynamic instability of individual microtubules. Cemadotin was shown to strongly suppress microtubule dynamics using such a technique.[1]
Objective: To quantitatively measure the parameters of microtubule dynamic instability (growth rate, shortening rate, catastrophe frequency, and rescue frequency) in the presence of a test compound.
Materials:
-
Purified, polymerization-competent tubulin
-
GTP
-
Microtubule-stabilized seeds (e.g., GMPCPP-stabilized short microtubules)
-
Flow cell chamber for microscopy
-
Temperature-controlled, high-resolution video-enhanced differential interference contrast (DIC) or total internal reflection fluorescence (TIRF) microscope with a CCD camera.
-
Image analysis software
Procedure:
-
Prepare microtubule seeds and immobilize them onto the surface of the flow cell.
-
Prepare a solution of soluble tubulin in a polymerization buffer containing GTP and the test compound at the desired concentration.
-
Introduce the tubulin/compound solution into the flow cell, which is maintained at 37°C.
-
Record time-lapse video sequences of the microtubules growing from the seeds.
-
Analyze the videos to generate kymographs (space-time plots) of individual microtubule ends.
-
From the kymographs, measure the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
-
Compare the dynamic parameters in the presence of the compound to a vehicle control to determine the compound's effect on microtubule dynamics.
Signaling Pathways and Experimental Workflows
The interaction of cemadotin with tubulin triggers a cascade of cellular events, culminating in cell death. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing such a compound.
References
Early Research on the Anticancer Potential of Cemadotin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemadotin hydrochloride (formerly known as LU 103793; NSC D-669356) is a synthetic analogue of dolastatin 15, a natural peptide originally isolated from the sea hare Dolabella auricularia. Early preclinical research identified Cemadotin as a potent antimitotic agent with significant potential for cancer chemotherapy. This technical guide provides an in-depth overview of the foundational preclinical research into the anticancer properties of this compound, focusing on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and the experimental methodologies employed in its early evaluation.
Core Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. Unlike some other microtubule-targeting agents, Cemadotin does not inhibit the binding of vinblastine to tubulin, suggesting a distinct interaction site.
Key Mechanistic Findings:
-
Tubulin Binding: Cemadotin binds directly to tubulin, the protein subunit of microtubules. Scatchard analysis revealed two classes of binding sites with dissociation constants (Kd) of 19.4 µM and 136 µM[1].
-
Suppression of Microtubule Dynamics: The primary mode of action is the strong suppression of microtubule dynamic instability. This includes a reduction in the rate and extent of both microtubule growth and shortening, an increase in the frequency of "rescues" (a switch from shortening to growth), and an overall increase in the time microtubules spend in a paused state[1].
-
Mitotic Arrest: By disrupting the normal dynamics of the mitotic spindle, Cemadotin blocks cells in the M-phase of the cell cycle, ultimately leading to programmed cell death (apoptosis)[1].
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
In Vitro Anticancer Potential
Early in vitro studies were crucial in establishing the cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Parameter | Value | Reference |
| In Vitro Cytotoxicity (IC50) | ~ 0.1 µmol/L | [1] |
| Tubulin Polymerization Inhibition (IC50) | 7.0 µmol/L | [1] |
In Vivo Efficacy in Preclinical Models
Experimental Protocols
The following sections detail the standard methodologies that would have been employed in the early preclinical evaluation of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A dilution series of this compound is prepared and added to the wells. Control wells receive the vehicle solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and IC50 values are determined by plotting cell viability against drug concentration.
The following diagram outlines the workflow for a typical MTT assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and either this compound at various concentrations or a vehicle control.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated.
The following diagram illustrates the workflow for the in vitro tubulin polymerization assay.
In Vivo Human Tumor Xenograft Studies
These studies involve the transplantation of human tumor cells into immunodeficient mice to create a model for testing anticancer agents.
Protocol:
-
Cell Culture and Implantation: Human tumor cells are cultured and then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Animal Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intravenous or intraperitoneal) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and animal body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated group to the control group.
The following diagram depicts the general workflow for a human tumor xenograft study.
Downstream Signaling Pathways
The mitotic arrest induced by Cemadotin triggers the intrinsic apoptotic pathway. While the precise signaling cascade for Cemadotin has not been fully elucidated in early literature, microtubule-destabilizing agents generally induce apoptosis through a series of events involving the mitochondria and caspase activation.
The proposed signaling pathway leading to apoptosis is as follows:
References
Methodological & Application
Application Notes: Cemadotin Hydrochloride Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemadotin hydrochloride, a synthetic analog of the marine natural product dolastatin 15, is a potent antimitotic agent that has been investigated for its anticancer properties.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.[1][2][3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly (polymerization) and disassembly (depolymerization) are essential for their cellular functions.[3][4] Cemadotin binds to tubulin and suppresses the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][5] This application note provides a detailed protocol for an in vitro tubulin polymerization assay to assess the effects of this compound.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method to screen for and characterize compounds that modulate microtubule dynamics. The assay monitors the conversion of soluble tubulin dimers into microtubule polymers over time. This process can be measured by monitoring the increase in light scattering (turbidity) at 340-350 nm as microtubules form.[6] Alternatively, a more sensitive fluorescence-based method can be employed, which utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[7][8] The inclusion of this compound in this assay is expected to inhibit the rate and extent of tubulin polymerization.
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound | Binding Affinity (Kd) - High Affinity Site | 19.4 µM | [1] |
| This compound | Binding Affinity (Kd) - Low Affinity Site | 136 µM | [1] |
Experimental Protocols
This section details the methodologies for performing a tubulin polymerization assay to evaluate the inhibitory effects of this compound. Both an absorbance-based and a fluorescence-based protocol are provided.
Materials and Reagents
-
Lyophilized tubulin (>99% pure, bovine or porcine brain)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Glycerol (for polymerization enhancement)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Nocodazole or Vinblastine)
-
Negative control (DMSO vehicle)
-
96-well, half-area, clear-bottom plates (for absorbance) or black plates (for fluorescence)
-
Temperature-controlled microplate reader capable of reading absorbance at 350 nm or fluorescence (Excitation: ~360 nm, Emission: ~450 nm)
Experimental Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 1: Absorbance-Based Tubulin Polymerization Assay
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within one hour.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in GTB to create a range of working concentrations (e.g., 1 µM to 100 µM).
-
Prepare a stock solution of a known tubulin polymerization inhibitor (e.g., 10 mM Nocodazole in DMSO) as a positive control.
-
Prepare the assay buffer: GTB supplemented with 1 mM GTP and 10% glycerol.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate, add 10 µL of the this compound working solutions, positive control, or DMSO (negative control) to respective wells.
-
Add 80 µL of the pre-warmed assay buffer to each well.
-
To initiate the polymerization reaction, add 10 µL of the cold tubulin solution to each well, bringing the final volume to 100 µL and the final tubulin concentration to 0.4 mg/mL.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as in the absorbance-based assay.
-
The assay buffer should also contain a fluorescent reporter dye (e.g., DAPI at a final concentration of 6.3 µM) that exhibits increased fluorescence upon binding to microtubules.[7]
-
-
Assay Procedure:
-
The procedure is similar to the absorbance-based assay, but a black 96-well plate should be used to minimize background fluorescence.
-
Initiate the reaction by adding the tubulin solution to the wells containing the assay buffer with the fluorescent reporter and the test compounds.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm every minute for 60 minutes at 37°C.
-
Signaling Pathway Diagram
This compound disrupts the normal dynamic instability of microtubules, which is a critical process in the cell cycle, particularly during mitosis.
Caption: Mechanism of action of this compound.
Data Analysis and Interpretation
The data obtained from the tubulin polymerization assay can be analyzed as follows:
-
Plotting the Data: Plot the absorbance or fluorescence intensity against time for each concentration of this compound and the controls. The resulting curves will show a lag phase (nucleation), a growth phase, and a plateau phase (steady state).
-
Determining Inhibition: A decrease in the maximum signal (Vmax) and the plateau of the polymerization curve in the presence of this compound, compared to the negative control, indicates inhibition of tubulin polymerization.
-
Calculating IC50: The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition (calculated from the plateau values) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Troubleshooting
-
No Polymerization in Control Wells: Ensure the tubulin is active and has been handled correctly (kept on ice, not freeze-thawed multiple times). Check the GTP concentration and the temperature of the plate reader.
-
High Background Signal: In fluorescence assays, ensure the use of black plates and check for autofluorescence of the compound.
-
Inconsistent Replicates: Ensure accurate and consistent pipetting, especially when adding the cold tubulin solution to initiate the reaction.
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory effects of this compound on tubulin polymerization. By following these protocols, researchers can effectively characterize the in vitro activity of cemadotin and other potential microtubule-targeting agents, contributing to the development of novel anticancer therapeutics.
References
- 1. Suppression of microtubule dynamics by binding of cemadotin to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxanim.com [maxanim.com]
Application Notes and Protocols for Cemadotin Hydrochloride in In Vivo Animal Models for Cancer
A Note to Researchers, Scientists, and Drug Development Professionals:
This document, therefore, serves as a foundational guide, outlining general protocols and considerations for conducting in vivo studies with microtubule-targeting agents like cemadotin, based on standard practices in preclinical oncology. The provided protocols are templates and should be adapted based on specific experimental goals and institutional guidelines.
Introduction to Cemadotin Hydrochloride
Cemadotin is a synthetic peptide that acts as a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it arrests the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. Its mechanism is similar to other dolastatin analogues and vinca alkaloids. While it showed promise in vitro, its in vivo application was hampered by toxicity.
General In Vivo Experimental Design
The following sections detail generalized protocols for evaluating a compound like cemadotin in in vivo cancer models.
Animal Models
The choice of animal model is critical for preclinical cancer research. For a compound like cemadotin, human tumor xenograft models in immunocompromised mice are a common choice.
Table 1: Common Immunocompromised Mouse Strains for Xenograft Studies
| Mouse Strain | Key Features | Recommended Use |
| Athymic Nude (nu/nu) | T-cell deficient. | Standard for subcutaneous xenografts of many human cancer cell lines. |
| NOD/SCID | Lacks functional T and B cells, deficient in NK cell activity. | Supports engraftment of a wider range of human tumors, including hematological malignancies. |
| NSG (NOD scid gamma) | Lacks mature T, B, and NK cells; deficient in cytokine signaling. | Highest level of immunodeficiency; optimal for patient-derived xenografts (PDXs). |
Tumor Model Establishment
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) under sterile conditions according to the supplier's recommendations.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1x10^7 to 2x10^7 cells/mL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse (typically 6-8 weeks old).
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
Workflow for Subcutaneous Xenograft Study
Caption: Workflow of a typical subcutaneous xenograft study.
Dosing and Administration
Due to the reported cardiovascular toxicity of cemadotin, careful dose-range finding studies are essential.
Protocol 2: Dose Formulation and Administration
-
Reconstitution: Reconstitute lyophilized this compound in a sterile vehicle suitable for the intended route of administration (e.g., sterile water for injection, saline, or a buffered solution). The final formulation should be sterile and pyrogen-free.
-
Route of Administration: Based on clinical trial data, intravenous (IV) infusion is a likely route.[2][3] However, for preclinical studies, intraperitoneal (IP) or subcutaneous (SC) injections are often used for convenience. The chosen route should be consistent throughout the study.
-
Dosing Schedule: A possible starting point for a dosing schedule could be intermittent dosing (e.g., once or twice weekly) to manage potential toxicity.
-
Dose-Range Finding Study: Before an efficacy study, a dose-range finding or maximum tolerated dose (MTD) study is crucial. Administer escalating doses of cemadotin to small groups of non-tumor-bearing mice. Monitor for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress) and mortality. The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or treatment-related deaths.
Table 2: Hypothetical Dose-Range Finding Study Design
| Group | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle Control | IV | Q3D x 4 | 3 |
| 2 | X | IV | Q3D x 4 | 3 |
| 3 | 2X | IV | Q3D x 4 | 3 |
| 4 | 4X | IV | Q3D x 4 | 3 |
| 5 | 8X | IV | Q3D x 4 | 3 |
| (Q3D x 4 = one dose every three days for four doses) |
Efficacy Assessment
Protocol 3: Monitoring Antitumor Efficacy
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Survival Studies: For some studies, the endpoint may be survival. Animals may be euthanized when tumors reach a specific size (e.g., 2000 mm³) or if they show signs of significant morbidity. Survival data can be plotted using Kaplan-Meier curves.
-
Post-mortem Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), or biomarker analysis.
Signaling Pathway
Cemadotin's primary mechanism of action is the disruption of microtubule function, which is critical for mitosis.
Signaling Pathway of Cemadotin
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. A phase I clinical and pharmacokinetic study of the dolastatin analogue cemadotin administered as a 5-day continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Administration of Cemadotin Hydrochloride in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Cemadotin hydrochloride in mouse models. The information is collated from established methodologies for antimitotic agents and preclinical oncology studies.
Introduction
Cemadotin (formerly LU103793) is a synthetic analog of dolastatin 15, a naturally occurring cytotoxic peptide.[1][2] As a potent antimitotic agent, Cemadotin has demonstrated significant antiproliferative activity and efficacy in preclinical human tumor xenograft models.[1] Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a subject of interest for cancer therapy.
These protocols are designed to guide researchers in conducting robust in vivo studies in mice to evaluate the toxicology, efficacy, and pharmacokinetics of this compound.
Mechanism of Action: Inhibition of Microtubule Dynamics
Cemadotin exerts its cytotoxic effects by binding directly to tubulin, the protein subunit of microtubules.[1] Unlike some other tubulin-binding agents, Cemadotin binds to a novel site and does not inhibit the binding of vinblastine.[1] Its primary mechanism is not the wholesale depolymerization of microtubules at effective concentrations, but rather the suppression of their dynamic instability.[1]
This suppression involves:
-
A reduction in the rate and extent of microtubule growth and shortening.[1]
-
An increase in the frequency of "rescues," where a shortening microtubule switches back to a growing state.[1]
-
An overall increase in the time microtubules spend in a "paused" state, where they are not undergoing significant growth or shortening.[1]
By disrupting the delicate balance of microtubule dynamics, Cemadotin prevents the proper formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the M-phase (mitosis), which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3][4]
Experimental Protocols
The following are generalized yet detailed protocols for the in vivo administration and evaluation of Cemadotin in mice. Researchers should adapt these protocols based on the specific tumor model and experimental objectives, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol for Maximum Tolerated Dose (MTD) Determination
This protocol aims to identify the highest dose of Cemadotin that can be administered without causing unacceptable toxicity.[5] The MTD is crucial for designing subsequent efficacy studies.[6]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. Allow a 7-day acclimatization period.
-
Drug Preparation: Prepare this compound in a sterile, biocompatible vehicle (e.g., 0.9% saline or 5% dextrose in water). Prepare fresh on the day of administration.
-
Dose Escalation:
-
Start with a low, exploratory dose. A phase I trial starting dose in humans is often one-tenth the mouse MTD/LD10 (on a mg/m² basis), suggesting initial mouse studies will inform this.[7]
-
Administer a single dose to a cohort of 3-5 mice via the intended experimental route (e.g., intravenous (IV) or intraperitoneal (IP)).
-
If no significant toxicity is observed after a 7-14 day observation period, escalate the dose in a new cohort of mice.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations, scoring for signs of toxicity such as lethargy, ruffled fur, ataxia, and labored breathing.
-
Define toxicity endpoints, such as >15-20% body weight loss from baseline or a clinical score exceeding a predetermined threshold.
-
-
MTD Definition: The MTD is defined as the highest dose that does not result in mortality, irreversible morbidity, or body weight loss exceeding the defined endpoint.
Protocol for Antitumor Efficacy in a Xenograft Model
This protocol describes a typical study to evaluate the ability of Cemadotin to inhibit the growth of human tumors implanted in immunocompromised mice.[8][9][10]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NU/J, SCID, or NSG™), which can accept human tumor grafts.[10]
-
Tumor Implantation:
-
Harvest human cancer cells from in vitro culture during the logarithmic growth phase.
-
Inject a suspension of 1-10 million cells in a suitable medium (e.g., RPMI + Matrigel) subcutaneously into the flank of each mouse.[9]
-
-
Tumor Growth and Grouping:
-
Drug Administration:
-
Administer this compound at its predetermined MTD.
-
Include a vehicle control group and potentially a positive control (reference compound) group.
-
The administration route (e.g., IV, IP) and schedule (e.g., once daily, twice weekly) should be defined. Human studies have utilized continuous infusions, which can be modeled in mice using osmotic pumps.[2][5]
-
-
Efficacy Endpoints:
-
Primary endpoints include tumor volume and overall survival.
-
Calculate Tumor Growth Inhibition (TGI).
-
Monitor body weight and clinical signs to assess treatment-related toxicity.
-
The study may conclude when tumors in the control group reach a maximum size (~2000 mm³), after a fixed duration, or when toxicity endpoints are met.[10]
-
Protocol for Pharmacokinetic (PK) Analysis
This protocol outlines the procedure for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Cemadotin in mice.[12][13]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c), often with jugular vein cannulation for serial blood sampling.
-
Drug Administration: Administer a single dose of Cemadotin via the desired route (e.g., IV bolus for bioavailability comparison, or the intended therapeutic route).
-
Sample Collection:
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of Cemadotin in plasma.
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
-
Data Presentation
Quantitative data should be summarized in clear, concise tables. Due to the limited availability of public data on Cemadotin specifically in mice, the following tables present human clinical trial data for context and a representative example of how mouse MTD data would be structured.
Table 1: Pharmacokinetic Parameters of Cemadotin in Humans (Continuous 120-h Infusion) [2] Note: These data are from a human Phase I clinical study and may not be representative of mouse pharmacokinetics.
| Parameter | Value (Mean ± SD) | Units |
| Maximum Tolerated Dose (MTD) | 12.5 | mg/m² |
| Steady-State Concentration (at MTD) | 282 ± 7 | nM |
| Terminal Half-Life (t½) | 13.2 ± 4.3 | hours |
| Total Blood Clearance | 0.52 ± 0.09 | L/h/m² |
| Volume of Distribution (Vss) | 9.9 ± 3.3 | L/m² |
Table 2: Dose-Limiting Toxicities of Cemadotin in Humans [2] Note: Toxicity profiles can differ between species.
| Administration Schedule | Dose-Limiting Toxicity (DLT) |
| 5-min IV Injection / 24-h Infusion | Cardiovascular Toxicity |
| 120-h Continuous Infusion | Reversible Neutropenia |
Table 3: Representative Data Presentation for MTD Determination in Mice (Simulated Example)
| Dose Level (mg/kg) | n | Mean Body Weight Change (Nadir) | Mean Clinical Score (Max) | DLT Observed |
| 5 | 3 | -2.5% | 0 | 0/3 |
| 7.5 | 3 | -6.8% | 1 | 0/3 |
| 10 | 3 | -13.1% | 1 | 0/3 |
| 15 | 3 | -18.2% | 3 | 2/3 |
| MTD | 10 mg/kg |
References
- 1. Suppression of microtubule dynamics by binding of cemadotin to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical and pharmacokinetic study of the dolastatin analogue cemadotin administered as a 5-day continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 7. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 10. Cancer Cell Line Efficacy Studies [jax.org]
- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 12. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols: Cemadotin Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemadotin hydrochloride is a synthetic analog of the natural marine peptide dolastatin 15. It belongs to the class of antimitotic agents that exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. This document provides detailed application notes and protocols for the preparation and use of this compound in preclinical cancer research.
Physicochemical and In Vitro Activity Data
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. Below is a summary of its key properties and reported in vitro activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | LU103793, NSC D-669356 | [2] |
| Molecular Formula | C₃₅H₅₆N₆O₅ · HCl | [1] |
| Molecular Weight | 677.32 g/mol | [1] |
| CAS Number | 172837-41-1 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol, 0.1N HCl, Water, and DMSO. | [2][3] |
| Storage (Powder) | Store at -20°C for up to 2 years. | [2] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C. | [2] |
Table 2: In Vitro Biological Activity of Cemadotin
| Parameter | Value | Comments | Reference(s) |
| Mechanism of Action | Tubulin Polymerization Inhibitor | Binds to tubulin and suppresses microtubule dynamics. | [3][4] |
| Binding Affinity (Kᵢ) | ~1 µM | For tubulin inhibition. | [2] |
| IC₅₀ Values | Cell line dependent | Specific IC₅₀ values for a broad range of cancer cell lines are not readily available in the public domain and should be determined empirically for the cell lines of interest. |
Mechanism of Action: Inhibition of Microtubule Dynamics
This compound exerts its antimitotic effect by disrupting the normal function of microtubules. Unlike some agents that cause gross depolymerization of microtubules, Cemadotin, at low concentrations, suppresses the dynamic instability of microtubules. This involves a reduction in both the rate and extent of microtubule growth and shortening, and an increase in the time microtubules spend in a paused state. This suppression of dynamics disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of Cemadotin.
Experimental Protocols
3.1. Preparation of Stock Solutions
Safety Precautions: this compound is a cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the dry powder and concentrated solutions should be performed in a chemical fume hood or a biological safety cabinet.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol for a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 677.32 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 677.32 g/mol ) / 0.010 mol/L = 0.0001476 L = 147.6 µL
-
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
3.2. Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiments.
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 dilution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Perform a further 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to get the final 10 µM working solution.
-
-
Use the prepared working solutions immediately or store them at 4°C for a short period (stability in aqueous solutions should be verified).
In Vitro Assay Workflow Example: Cytotoxicity (IC₅₀) Determination
This workflow outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line using a colorimetric assay such as MTT or SRB.
Caption: General workflow for an in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed the cancer cell line of interest into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium as described in section 3.2. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, SRB, or CellTiter-Glo®).
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Disclaimer: This document is intended for research use only. The provided protocols are examples and may require optimization for specific cell lines and experimental conditions. Always refer to relevant safety data sheets (SDS) and institutional guidelines when handling chemical reagents.
References
- 1. Antiproliferative activity against human tumor cell lines and toxicity test on Mediterranean dietary plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cemadotin Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemadotin hydrochloride (formerly LU103793) is a synthetic analog of the natural marine product Dolastatin 15. It is a potent antimitotic agent that has demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical studies. As a member of the dolastatin family, Cemadotin exerts its biological activity by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. These application notes provide an overview of the effective concentrations of this compound for various in vitro assays and detailed protocols for its use in cell viability, apoptosis, and cell cycle analysis.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, it suppresses the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Caption: Mechanism of action of this compound.
Effective Concentrations for In Vitro Assays
The effective concentration of this compound can vary depending on the cell line and the duration of exposure. The following table summarizes the reported 50% inhibitory concentration (IC50) values from in vitro studies. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for specific experimental needs.
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| Cemadotin (LU103793) | Various Cancer Cell Lines | Cytotoxicity | 0.1 nM | [1] |
| Dolastatin 15 | L1210 (Murine Leukemia) | Cell Growth | 3 nM | [2] |
| Dolastatin 15 | Human Burkitt Lymphoma | Cell Growth | 3 nM | [2] |
| Dolastatin 15 | CHO (Chinese Hamster Ovary) | Cell Growth | 5 nM | [2] |
| Dolastatin 15 | HCT-116 (Colon Carcinoma) | Cytotoxicity | 2.2 nM | [3] |
| Dolastatin 15 | A549 (Lung Carcinoma) | Cytotoxicity | 0.74 nM | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.01 nM to 100 nM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 and a higher concentration (e.g., 10x IC50) for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing via flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., the IC50 value) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a highly potent antimitotic agent with significant potential for cancer research and drug development. The protocols provided here offer a starting point for investigating its effects on cancer cell lines in vitro. It is crucial to optimize the experimental conditions, particularly the drug concentration and incubation time, for each specific cell line and assay to ensure reliable and reproducible results.
References
Application Notes and Protocols: Cemadotin Hydrochloride for Studying Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemadotin hydrochloride, a synthetic analog of the marine natural product dolastatin 15, is a potent antimitotic agent that has been investigated for its anticancer properties.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] By binding to tubulin, the fundamental protein subunit of microtubules, cemadotin suppresses the dynamic instability of these polymers, leading to cell cycle arrest at mitosis and subsequent apoptosis.[1][2] This makes this compound a valuable tool for studying the intricate processes governed by microtubule dynamics in both basic research and drug development contexts.
These application notes provide detailed protocols and data for the use of this compound as a research tool to investigate microtubule dynamics and its downstream cellular consequences.
Data Presentation
Quantitative Analysis of this compound Interaction with Tubulin
This compound binds directly to tubulin, the protein subunit of microtubules. Scatchard analysis has revealed the presence of two distinct binding sites on tubulin for cemadotin.[1]
| Parameter | Value | Reference |
| High-Affinity Binding Site (Kd1) | 19.4 µM | [1] |
| Low-Affinity Binding Site (Kd2) | 136 µM | [1] |
| Inhibitory Constant (Ki) for Tubulin Binding | ~1 µM |
Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity. Ki (Inhibitory Constant): A measure of the concentration of an inhibitor required to produce half-maximal inhibition.
Quantitative Effects of this compound on Microtubule Dynamic Instability
This compound significantly suppresses the dynamic instability of microtubules, which is characterized by alternating phases of growth (polymerization) and shortening (depolymerization). The key parameters of dynamic instability are modulated by cemadotin as detailed below.
| Dynamic Instability Parameter | Control (No Drug) | + 2.5 µM Cemadotin | + 5 µM Cemadotin | Reference |
| Growth Rate (µm/min) | 1.2 ± 0.3 | 0.6 ± 0.2 | 0.4 ± 0.1 | |
| Shortening Rate (µm/min) | 15.2 ± 3.5 | 7.1 ± 2.1 | 4.8 ± 1.5 | |
| Rescue Frequency (events/min) | 0.03 ± 0.01 | 0.12 ± 0.04 | 0.18 ± 0.05 | |
| Time in Paused State (%) | 15 ± 4 | 45 ± 8 | 65 ± 10 |
Rescue Frequency: The frequency with which a shortening microtubule switches back to a growing state. Paused State: A state where the microtubule is neither significantly growing nor shortening.
Experimental Protocols
Tubulin Binding Assay using Scatchard Analysis
This protocol describes how to determine the binding affinity of this compound to purified tubulin.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
This compound
-
Radiolabeled this compound (e.g., [3H]-cemadotin)
-
Binding buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Microcentrifuge tubes
-
Liquid scintillation counter and scintillation fluid
-
Filtration apparatus with glass fiber filters
Protocol:
-
Prepare a series of dilutions of radiolabeled this compound in binding buffer.
-
Prepare a parallel series of dilutions containing both radiolabeled and a high concentration of unlabeled this compound (to determine non-specific binding).
-
Add a constant concentration of purified tubulin to each tube.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Separate bound from free ligand by rapid filtration through glass fiber filters. The filters will retain the tubulin and any bound cemadotin.
-
Wash the filters quickly with ice-cold binding buffer to remove any unbound ligand.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
Calculate the concentration of bound and free ligand for each sample.
-
Perform Scatchard analysis by plotting the ratio of bound/free ligand concentration against the concentration of bound ligand. The negative reciprocal of the slope of the linear fit represents the dissociation constant (Kd).
In Vitro Microtubule Dynamics Assay using Quantitative Video Microscopy
This protocol allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules.
Materials:
-
Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled tubulin)
-
Unlabeled tubulin
-
GTP (Guanosine triphosphate)
-
Microtubule-stabilizing buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)
-
This compound
-
Microscope slides and coverslips
-
Total Internal Reflection Fluorescence (TIRF) microscope or a spinning-disk confocal microscope equipped with a temperature-controlled stage
-
Image analysis software with kymograph capabilities
Protocol:
-
Prepare microtubule seeds: Polymerize a mixture of labeled and unlabeled tubulin with a non-hydrolyzable GTP analog (e.g., GMPCPP) to create short, stable microtubule seeds.
-
Prepare the imaging chamber: Coat a microscope slide with an antibody against the fluorescent label (e.g., anti-rhodamine) to immobilize the microtubule seeds.
-
Introduce the microtubule seeds into the imaging chamber and allow them to bind to the antibody-coated surface.
-
Prepare the reaction mixture: Combine unlabeled tubulin, a small percentage of fluorescently labeled tubulin, GTP, and the desired concentration of this compound in the microtubule-stabilizing buffer.
-
Introduce the reaction mixture into the imaging chamber.
-
Immediately begin time-lapse imaging using the TIRF or spinning-disk confocal microscope at 37°C. Acquire images at regular intervals (e.g., every 2-5 seconds) for a set duration (e.g., 10-20 minutes).
-
Analyze the time-lapse movies:
-
Generate kymographs (space-time plots) of individual microtubules.
-
From the kymographs, measure the rates of growth and shortening, the frequency of catastrophe (switch from growth to shortening) and rescue (switch from shortening to growth) events, and the duration of pauses.
-
Cell-Based Mitotic Arrest and Apoptosis Assay
This protocol assesses the downstream cellular effects of this compound-induced microtubule disruption.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Fluorescence microscope or flow cytometer
Protocol:
A. Mitotic Arrest Analysis (Immunofluorescence):
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 16-24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against α-tubulin, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells in mitosis (characterized by condensed chromosomes and a mitotic spindle) for each treatment condition.
B. Apoptosis Analysis (Flow Cytometry):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a longer duration (e.g., 48-72 hours).
-
Harvest the cells (including any floating cells).
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Visualizations
Signaling Pathway of Cemadotin-Induced Mitotic Arrest and Apoptosis
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Studying Cemadotin's Effects
Caption: Workflow for characterizing cemadotin's effects on microtubules.
References
Application Notes and Protocols for Cemadotin Hydrochloride in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemadotin hydrochloride (NSC D-669356) is a synthetic analogue of the natural marine product dolastatin 15.[1] As a potent antimitotic agent, it belongs to the dolastatin family of compounds that have demonstrated significant antiproliferative activity against a broad range of tumor cells. Cemadotin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. These characteristics make it a compound of interest for preclinical and clinical cancer research.
This document provides detailed application notes on the use of this compound in specific cancer cell lines, including its mechanism of action, anticipated efficacy, and comprehensive protocols for key in vitro experiments.
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule dynamics. Unlike other well-known microtubule-targeting agents like taxanes (which stabilize microtubules) or vinca alkaloids (which promote depolymerization), Cemadotin is understood to suppress the dynamic instability of microtubules.[1] It binds to tubulin at a novel site, distinct from the vinblastine binding domain, and reduces the rate and extent of microtubule growth and shortening.[1] This suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[2]
Downstream signaling events following microtubule disruption by dolastatin analogues can include the activation of the JNK signaling pathway, which contributes to apoptotic cell death.[2] Furthermore, the integrity of the microtubule network is crucial for the activity of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor angiogenesis. Disruption of microtubules by agents like dolastatins has been shown to inhibit HIF-1α accumulation and activity, suggesting a potential anti-angiogenic effect.[3][4]
Data Presentation: Anticipated In Vitro Efficacy
While extensive public data on the IC50 values of this compound is limited, data from its close structural and functional analogue, Tasidotin, can provide an indication of its expected potency and spectrum of activity. Tasidotin, a third-generation dolastatin-15 analogue synthesized from the cemadotin backbone, has demonstrated broad and potent antitumor activity in vitro with submicromolar IC50 values.
Table 1: In Vitro Cytotoxicity of Tasidotin (Cemadotin Analogue) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | Anticipated IC50 Range (µM) |
| Breast | MX-1 | Submicromolar |
| Ovarian | Various | Submicromolar |
| Prostate | PC-3 | Submicromolar |
| Colon | CX-1 | Submicromolar |
| Lung | LX-1 | Submicromolar |
| Leukemia | P388 | Submicromolar |
| Melanoma | LOX | Submicromolar |
Note: This data is for the related compound Tasidotin and should be used as a guideline for selecting cell lines for screening this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at 37°C with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
References
- 1. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 2. A synthetic dolastatin 10 analogue suppresses microtubule dynamics, inhibits cell proliferation, and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of Cemadotin hydrochloride for research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of Cemadotin hydrochloride for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic and water-soluble analogue of Dolastatin 15, a natural compound isolated from the sea hare Dolabella auricularia.[1] It is a potent antimitotic agent that functions by inhibiting tubulin polymerization.[1][2] By binding to tubulin, it disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1]
Q2: What is the general solubility of this compound?
Q3: Why is solubility a critical factor when working with this compound in a research setting?
Q4: What are the initial steps to take if I encounter solubility issues with this compound?
A4: Start by preparing a fresh stock solution in a recommended solvent such as DMSO. Subsequently, dilute this stock solution into your aqueous experimental medium. Observe for any precipitation upon dilution. If precipitation occurs, consider adjusting the pH of the aqueous medium or using a co-solvent.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when preparing solutions of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS). | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The pH of the buffer may not be optimal for solubility. | 1. Decrease Final Concentration: Reduce the final concentration of this compound in the aqueous medium. 2. pH Adjustment: Since Cemadotin is a hydrochloride salt, its solubility is likely pH-dependent. Try acidifying the buffer slightly (e.g., to pH 5.0-6.5) to see if solubility improves. Perform a pH-solubility profile to determine the optimal pH range. 3. Use of Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) 400 into the final aqueous solution. |
| Cloudiness or opalescence observed in the prepared solution. | Formation of fine, suspended particles of the compound. This could be due to slow precipitation or the use of a buffer component that interacts with the compound. | 1. Sonication: Use a bath sonicator to gently sonicate the solution for a few minutes to aid in the dissolution of fine particles. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will result in a lower, saturated concentration. 3. Buffer Composition: Evaluate the components of your buffer. High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). Try a buffer with a lower ionic strength. |
| Inconsistent results in cell-based assays. | Inconsistent solubility and bioavailability of the compound in the cell culture medium. The compound may be precipitating over time in the incubator. | 1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. 2. Visual Inspection: Before adding the compound to your cells, visually inspect the final dilution for any signs of precipitation. 3. Solubility in Media: Determine the kinetic solubility of this compound directly in your complete cell culture medium to establish a reliable working concentration range. |
| Difficulty dissolving the lyophilized powder. | The compound may have absorbed moisture, or the incorrect solvent is being used for initial reconstitution. | 1. Proper Storage: Ensure the compound is stored in a desiccator to prevent moisture absorption. 2. Initial Solvent: Use a small amount of a high-solubility solvent like DMSO or ethanol to first wet and dissolve the powder before adding any aqueous buffer. Vortexing can aid in this initial dissolution step. |
Data Presentation
Due to the limited availability of public quantitative solubility data for this compound, the following table is provided as a template for researchers to systematically record their own experimental findings. This will aid in creating a robust internal database for consistent experimental design.
| Solvent/Buffer System | Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Deionized Water | 25 | ~7 | Data not available | Data not available | |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Data not available | Reported to be soluble. |
| Ethanol (100%) | 25 | N/A | Data not available | Data not available | Reported to be soluble. |
| Cell Culture Medium (e.g., DMEM + 10% FBS) | 37 | ~7.4 | Data not available | Data not available | Determine kinetic solubility. |
| User-defined buffer 1 | |||||
| User-defined buffer 2 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol provides a standardized method for determining the kinetic solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaker
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Serial Dilutions: Add a small volume of the DMSO stock solution to a microcentrifuge tube containing the aqueous buffer. Create a series of dilutions to cover a range of concentrations.
-
Equilibration: Incubate the tubes in a thermomixer or shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. The highest concentration at which no precipitate is observed is the kinetic solubility.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol outlines a method to enhance the solubility of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., Ethanol, PEG 400)
-
Vortex mixer
Procedure:
-
Prepare Co-solvent Buffer: Prepare the aqueous buffer containing a specific percentage of the co-solvent (e.g., 1%, 2%, 5% v/v).
-
Dissolution: Add the desired amount of the this compound DMSO stock solution to the co-solvent-containing buffer.
-
Mixing: Vortex the solution thoroughly to ensure complete mixing.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour) at the desired experimental temperature.
-
Optimization: If solubility is still an issue, incrementally increase the percentage of the co-solvent. Be mindful that high concentrations of organic solvents can be toxic to cells.
Mandatory Visualizations
Signaling Pathway of Cemadotin
Caption: Mechanism of action of Cemadotin, inhibiting tubulin polymerization.
Experimental Workflow for Solubility Enhancement
Caption: Decision workflow for troubleshooting this compound solubility.
Logical Relationship for Solvent Selection
Caption: Logical guide for selecting appropriate solvents for Cemadotin HCl.
References
Cemadotin hydrochloride stability in physiological buffers
Disclaimer: This document provides general guidance on the stability of cemadotin hydrochloride in physiological buffers based on established principles of peptide and small molecule drug stability. As specific stability data for this compound is not publicly available, the information presented, including quantitative data and degradation pathways, is illustrative. Researchers should always perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in physiological buffers?
A1: The stability of this compound, a synthetic analogue of dolastatin 15, in physiological buffers can be influenced by several factors, including:
-
pH: Peptide and peptide-like molecules often have optimal pH ranges for stability. Deviations from this range can lead to hydrolysis or other degradation reactions.[1][2]
-
Temperature: Higher temperatures typically accelerate chemical degradation rates.[3] For long-term storage, solutions should generally be kept at recommended refrigerated or frozen temperatures.
-
Buffer Composition: The components of the buffer solution can potentially interact with the drug molecule, affecting its stability.[4]
-
Light Exposure: Although not definitively reported for cemadotin, many complex molecules are sensitive to light, which can induce photodegradation.[5]
-
Enzymatic Degradation: If the physiological buffer contains enzymes, for instance, when conducting experiments with cell culture media or plasma, enzymatic cleavage of the peptide-like structure is a possibility.[6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of susceptible amino acid residues within the molecule.[1][7]
Q2: What are the potential degradation pathways for a peptide-like molecule such as cemadotin?
A2: Based on its structure as a peptide analogue, potential degradation pathways for cemadotin could include:
-
Hydrolysis: Cleavage of amide bonds in the peptide backbone, particularly at aspartic acid residues, is a common degradation route.[1][2]
-
Deamidation: Loss of an amide group, for instance from asparagine or glutamine residues if present, or from the C-terminus.[7][8]
-
Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation.[1]
-
Racemization: The conversion of L-amino acids to their D-isomers, which can alter biological activity.[7][9]
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: A stability-indicating method that can separate the intact drug from its degradation products is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for this purpose.[5][7] Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of degradation products.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of Potency in Cell-Based Assays | Degradation of this compound in the culture medium. | Prepare fresh stock solutions of cemadotin for each experiment. Minimize the time the compound is in the culture medium before and during the assay. Perform a time-course experiment to assess stability in your specific medium. |
| Precipitation of the Compound in Buffer | The concentration of this compound exceeds its solubility in the specific buffer and pH. The buffer components may be interacting with the drug. | Determine the solubility of this compound in your buffer system. Consider adjusting the pH or using a different buffer system. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the buffer is low enough to not cause precipitation. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of this compound. | Analyze the degradation products using LC-MS to identify their structures. This can help in understanding the degradation pathway. Adjust storage conditions (temperature, light exposure) and buffer pH to minimize degradation. |
| Inconsistent Results Between Experiments | Inconsistent preparation of this compound solutions. Instability of stock solutions. | Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C. Use a fresh aliquot for each experiment. Validate your method for preparing dilutions to ensure accuracy and precision. |
Quantitative Data Summary
The following tables present illustrative stability data for this compound under various conditions. This data is hypothetical and should be used as a reference for designing experiments.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 37°C
| pH | % Remaining after 24 hours | % Remaining after 48 hours |
| 5.0 | 98.5 | 96.8 |
| 7.4 | 92.3 | 85.1 |
| 8.5 | 85.6 | 72.4 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) in PBS (pH 7.4)
| Temperature | % Remaining after 24 hours | % Remaining after 7 days |
| 4°C | 99.2 | 97.5 |
| 25°C (Room Temp) | 95.8 | 88.2 |
| 37°C | 92.3 | 79.9 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
Objective: To quantify the amount of intact this compound over time under specific storage conditions.
Materials:
-
This compound
-
Physiological buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or Water for Injection) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the physiological buffer to the desired final concentration (e.g., 0.1 mg/mL).
-
Aliquot the solution into several autosampler vials.
-
-
Stability Study:
-
Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from each condition.
-
-
HPLC Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Use a gradient elution method to separate cemadotin from its degradation products (e.g., 20-80% Mobile Phase B over 20 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of cemadotin remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Stability studies of a somatostatin analogue in biodegradable implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9302010B2 - Stable formulations for parenteral injection of peptide drugs - Google Patents [patents.google.com]
- 5. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Cemadotin hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cemadotin hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Cemadotin is a synthetic analog of the marine-derived peptide dolastatin 15. It functions as an antimitotic agent by inhibiting tubulin polymerization, a critical process for microtubule formation.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, this compound arrests cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death).[2]
Q2: What are the known dose-limiting toxicities of this compound in clinical settings?
Phase I clinical trials have identified hypertension and reversible neutropenia as the principal dose-limiting toxicities of this compound when administered as a continuous intravenous infusion.[1]
Q3: Are there known stability or solubility issues with this compound?
As a hydrochloride salt, Cemadotin's solubility can be pH-dependent. There is a potential for the hydrochloride salt to convert to the free base, which may have lower solubility and could precipitate out of solution, affecting bioavailability and experimental results. The development of a third-generation analog, Tasidotin, with superior metabolic stability suggests that Cemadotin itself may have stability limitations.[3] It is crucial to ensure complete dissolution in the chosen solvent and to be aware of potential precipitation when diluting into aqueous culture media.
Q4: What are the expected downstream signaling effects of this compound treatment?
Disruption of microtubule dynamics by agents like this compound can trigger a cascade of downstream signaling events, including:
-
Induction of p53 and p21: Activation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[4]
-
Modulation of Protein Kinases: Activation or inactivation of kinases such as Ras/Raf and MAP kinases.[4]
-
Phosphorylation of Bcl-2: Phosphorylation of the anti-apoptotic protein Bcl-2, which can inactivate its protective function.[4]
-
Inhibition of HIF-1α: Downregulation of the hypoxia-inducible factor-1α (HIF-1α) protein, which is involved in tumor angiogenesis.[5]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB)
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. A meta-analysis of cisplatin cytotoxicity data showed that IC50 values for the same cell line can vary widely between studies due to experimental heterogeneity.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Density and Growth Phase | Ensure a consistent cell seeding density across all wells and experiments. Cells should be in the logarithmic growth phase at the time of drug addition. Create a growth curve for your cell line to determine the optimal seeding density and incubation time. |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Visually inspect for any precipitation upon dilution in cell culture media. Perform serial dilutions in the solvent before adding to the media to minimize precipitation. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells, including controls.[7] |
| Inconsistent Incubation Times | Standardize the drug incubation period. For antimitotic agents, a 48-72 hour incubation is common to allow for cells to enter mitosis. |
| Assay Protocol Variations | Adhere strictly to a standardized protocol for your cytotoxicity assay (e.g., MTT, SRB). Ensure consistent reagent concentrations, incubation times, and reading parameters. |
| Cell Line Integrity | Regularly check cell lines for mycoplasma contamination and verify their identity (e.g., by STR profiling). High passage numbers can lead to phenotypic drift; use cells within a consistent and low passage range. |
Issue 2: Unexpected Results in Tubulin Polymerization Assays
Q: I am not observing the expected inhibition of tubulin polymerization with this compound. What should I check?
A: A lack of activity in a tubulin polymerization assay can be due to issues with the compound, the tubulin, or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly (typically at -20°C or -80°C in an appropriate solvent) and has not undergone multiple freeze-thaw cycles. |
| Inactive Tubulin | Tubulin is sensitive to degradation. Ensure it is stored correctly at -80°C and avoid repeated freeze-thaw cycles. If tubulin activity is suspect, use a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization) to validate the assay. |
| Incorrect Assay Conditions | Verify the composition of the polymerization buffer, including the correct concentrations of GTP and magnesium. Ensure the spectrophotometer is set to the correct wavelength (typically 340 nm for turbidity assays) and temperature (usually 37°C). |
| Compound Precipitation | As mentioned previously, ensure this compound is fully dissolved and does not precipitate in the assay buffer. |
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute the DMSO solutions in complete culture medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[7]
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly and incubate overnight at 37°C, or for a shorter period on an orbital shaker.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary
Disclaimer: The following IC50 values are for Tasidotin, a third-generation analog of Cemadotin, as comprehensive public data for this compound across multiple cell lines is limited. These values are provided for illustrative purposes.
Table 1: In Vitro Antitumor Activity of Tasidotin [3]
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Leukemia | Submicromolar |
| LX-1 | Lung Carcinoma | Submicromolar |
| CX-1 | Colon Carcinoma | Submicromolar |
| PC-3 | Prostate Carcinoma | Submicromolar |
Visualizations
Signaling Pathways Affected by this compound
Caption: Downstream signaling effects of this compound.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine-Derived Leads as Anticancer Candidates by Disrupting Hypoxic Signaling through Hypoxia-Inducible Factors Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Class Inhibitors of Oncogenic CHD1L with Preclinical Activity against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of Cemadotin hydrochloride
Welcome to the technical support center for Cemadotin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a synthetic analogue of Dolastatin 15. Its primary on-target mechanism is the potent inhibition of tubulin polymerization.[1] It binds to the Vinca domain on β-tubulin, preventing the assembly of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest at the G₂/M phase transition and subsequently induces apoptosis in proliferating cells.[1][2]
Q2: What are "off-target" effects in the context of this compound? A2: Off-target effects refer to interactions of this compound with cellular components other than its intended target, β-tubulin. These interactions can lead to unintended biological responses or toxicities.[3][4] While many small molecule drugs interact with multiple targets, these off-target interactions are often weaker than the primary target binding.[4] However, they can become biologically significant at higher concentrations or in specific cellular contexts, potentially causing misleading experimental results or adverse effects.[5][6]
Q3: Are there any known off-target effects or clinical toxicities for Cemadotin? A3: Specific molecular off-targets for Cemadotin are not extensively documented in publicly available preclinical literature. However, clinical trials have revealed a toxicity profile that may be linked to off-target effects or exaggerated on-target effects in non-cancerous tissues. The dose-limiting toxicity has been shown to be dependent on the administration schedule. A 24-hour continuous infusion was associated with hypertension and cardiovascular toxicity[7], whereas a 5-day continuous infusion avoided cardiotoxicity but resulted in neutropenia as the dose-limiting toxicity.[8]
Troubleshooting Guide
Q1: I am observing significant cytotoxicity at concentrations lower than expected for microtubule disruption. Could this be an off-target effect?
A1: This is a possibility. Cytotoxicity at very low concentrations could indicate a potent off-target effect, hypersensitivity of the specific cell line to microtubule disruption, or an experimental artifact. Here is a workflow to investigate this observation:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Q2: My experimental results with this compound are inconsistent. What are common causes?
A2: Inconsistent results often stem from issues with compound handling or the experimental setup.[5] Consider the following:
-
Solubility and Storage: this compound has specific solubility and stability characteristics. Ensure you are using the recommended solvent (e.g., DMSO, water) and storing stock solutions under appropriate conditions (e.g., temperature, light exposure) to prevent degradation.[5] Prepare fresh dilutions from a validated stock for each experiment.
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle-only control (cells treated with the same final concentration of solvent used in the highest drug concentration) to ensure the observed effects are from Cemadotin and not the solvent.
-
Cell Line Integrity: Cell line misidentification or contamination is a common source of irreproducible data.[9] Use cell lines from reputable sources and perform regular authentication (e.g., Short Tandem Repeat profiling).[9]
-
Assay Conditions: Factors like cell seeding density, treatment duration, and the type of viability assay can significantly influence results.[10] Optimize these parameters for your specific cell line and experimental question.
Q3: How can I experimentally distinguish between on-target (tubulin) and potential off-target effects?
A3: Differentiating on-target from off-target effects is crucial for validating your findings.[6][11]
-
Use Control Compounds: Compare the effects of Cemadotin to other microtubule-targeting agents that have different binding sites (e.g., taxanes like paclitaxel, or colchicine-site binders).[12][13] If the phenotype is consistent across different classes of tubulin inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If you hypothesize a specific off-target, attempt a rescue experiment. For example, if you suspect inhibition of a particular kinase, overexpressing a drug-resistant mutant of that kinase might rescue the cells from the drug's effect.
-
Target Knockout/Knockdown: Use genetic techniques like CRISPR/Cas9 to remove the putative target protein. If the drug is still effective in cells lacking its intended target, the observed activity is unequivocally due to an off-target effect.[6][11]
-
Dose-Response Correlation: Correlate the dose-response curve for cytotoxicity with the dose-response for a direct on-target effect, such as inhibition of tubulin polymerization or mitotic arrest. A significant discrepancy in the IC50/EC50 values could suggest that a more potent off-target is driving cytotoxicity.[2]
Data Summary
Table 1: Dose-Limiting Toxicities (DLTs) of Cemadotin in Phase I Clinical Trials
| Administration Schedule | Dose-Limiting Toxicity | Recommended Phase II Dose | Cardiovascular Toxicity Noted? | Reference |
| 24-hour continuous i.v. infusion | Hypertension | 15.0 mg/m² | Yes | [7] |
| 5-day continuous i.v. infusion | Neutropenia | 12.5 mg/m² | No | [8] |
Strategies for Identifying Off-Target Effects
A multi-pronged approach is recommended to identify novel off-targets.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and pharmacologic phase I study of Cemadotin-HCl (LU103793), a novel antimitotic peptide, given as 24-hour infusion in patients with advanced cancer. A study of the Arbeitsgemeinschaft Internistische Onkologie (AIO) Phase I Group and Arbeitsgruppe Pharmakologie in der Onkologie und Haematologie (APOH) Group of the German Cancer Society - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I clinical and pharmacokinetic study of the dolastatin analogue cemadotin administered as a 5-day continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cemadotin Hydrochloride
Welcome to the technical support center for Cemadotin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you identify and potentially overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analogue of the natural marine peptide dolastatin 15.[1] It functions as a potent antimitotic agent by inhibiting tubulin polymerization, a critical process for microtubule formation.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, this compound arrests cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death).[2]
Q2: My cancer cell line has become resistant to this compound. What are the common mechanisms of resistance to microtubule-targeting agents like Cemadotin?
Resistance to microtubule-targeting agents is a multifaceted issue. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, MDR1, or ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Alterations in the Drug Target (Tubulin):
-
Expression of different β-tubulin isotypes: Increased expression of the βIII-tubulin isotype is frequently associated with resistance to microtubule-stabilizing and -destabilizing agents.[5][6] Microtubules containing βIII-tubulin can be more dynamic, counteracting the inhibitory effect of the drug.[5]
-
Mutations in tubulin genes: Although less common in clinical resistance, mutations in the α- or β-tubulin genes can alter the drug binding site or affect microtubule stability, leading to reduced drug sensitivity.[7][8]
-
-
Activation of Alternative Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to bypass the apoptotic signals induced by this compound.
Q3: How can I determine which resistance mechanism is present in my cell line?
A series of experiments can help elucidate the resistance mechanism:
-
Assess Drug Efflux: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) in a flow cytometry-based assay. If the resistant cells show lower fluorescence accumulation than the parental sensitive cells, and this can be reversed by a P-gp inhibitor (e.g., verapamil), it suggests increased efflux.
-
Analyze Tubulin Isotype Expression: Perform Western blotting or quantitative real-time PCR (qRT-PCR) to compare the expression levels of different β-tubulin isotypes (especially βI, βII, βIII, and IV) between your sensitive and resistant cell lines.[7]
-
Sequence Tubulin Genes: If the above mechanisms are ruled out, sequencing the α- and β-tubulin genes in your resistant cell line may reveal mutations in the drug-binding domains.
Troubleshooting Guide
Issue 1: Decreased sensitivity to this compound (Increased IC50 value).
Possible Cause & Troubleshooting Steps:
-
Increased Drug Efflux (MDR1/P-gp Overexpression):
-
Hypothesis: The resistant cells are actively pumping out this compound.
-
Experiment: Co-incubate the resistant cells with this compound and a known MDR1 inhibitor (e.g., verapamil, cyclosporine A).
-
Expected Outcome: If MDR1 overexpression is the cause, the IC50 of this compound in the resistant cells should decrease significantly in the presence of the inhibitor.
-
Confirmation: Perform a Western blot to confirm the overexpression of MDR1 protein in the resistant cell line compared to the sensitive parental line.
-
-
Alterations in β-Tubulin Isotype Expression:
-
Hypothesis: The resistant cells have altered the composition of their microtubules, making them less susceptible to this compound.
-
Experiment: Quantify the protein levels of different β-tubulin isotypes (βI, βII, βIII, βIV) using Western blotting in both sensitive and resistant cell lines.
-
Expected Outcome: An increase in the expression of the βIII-tubulin isotype is a common finding in cell lines resistant to microtubule inhibitors.[6]
-
Further Action: Consider using drugs that are less sensitive to βIII-tubulin expression or using siRNA to knockdown βIII-tubulin to see if sensitivity is restored.
-
Issue 2: No observable effect on microtubule morphology after this compound treatment.
Possible Cause & Troubleshooting Steps:
-
Insufficient Intracellular Drug Concentration:
-
Hypothesis: Due to efflux pumps, the intracellular concentration of this compound is not high enough to disrupt the microtubule network.
-
Experiment: Perform immunofluorescence staining for α-tubulin in resistant cells treated with this compound, with and without an MDR1 inhibitor.
-
Expected Outcome: In the presence of the MDR1 inhibitor, you should observe microtubule depolymerization, similar to the effect in sensitive cells.
-
-
Altered Tubulin Dynamics:
-
Hypothesis: The microtubules in the resistant cells are inherently more stable or dynamic due to changes in tubulin isotypes or microtubule-associated proteins (MAPs).
-
Experiment: Perform an in vitro tubulin polymerization assay using purified tubulin from both sensitive and resistant cells.
-
Expected Outcome: Tubulin from resistant cells may show a different polymerization profile in the presence of this compound compared to tubulin from sensitive cells.
-
Data Presentation
Table 1: Hypothetical IC50 Values of Microtubule-Targeting Agents in Sensitive and Cemadotin-Resistant Cell Lines.
| Compound | Sensitive Cell Line (e.g., A549) IC50 (nM) | Cemadotin-Resistant Cell Line (A549-CemR) IC50 (nM) | Fold Resistance |
| This compound | 10 | 250 | 25 |
| Paclitaxel | 5 | 150 | 30 |
| Vincristine | 2 | 80 | 40 |
| Novel Agent X (Not a P-gp substrate) | 8 | 12 | 1.5 |
Table 2: Relative Expression of β-Tubulin Isotypes in Sensitive vs. Resistant Cell Lines (Hypothetical Data).
| β-Tubulin Isotype | Sensitive Cell Line (Relative Expression) | Cemadotin-Resistant Cell Line (Relative Expression) |
| βI-tubulin | 1.0 | 1.1 |
| βII-tubulin | 1.0 | 0.9 |
| βIII-tubulin | 1.0 | 8.5 |
| βIV-tubulin | 1.0 | 1.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the drug stock).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using a solubilizing solution other than DMSO, carefully remove the medium and add 100 µL of the solubilization solution. If using DMSO, add 100 µL directly to the medium.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Western Blot for β-Tubulin Isotypes and MDR1
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-βI, -βII, -βIII, -βIV-tubulin, anti-MDR1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize to the loading control.
Immunofluorescence Staining of Microtubules
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin polymerization assay kit (commercially available) or purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound
-
Positive control (e.g., paclitaxel for polymerization, colchicine for depolymerization)
-
96-well plate suitable for fluorescence or absorbance reading
-
Plate reader capable of kinetic measurements
Procedure:
-
Reconstitute purified tubulin in the provided buffer on ice.
-
Add GTP to the tubulin solution.
-
Pipette the tubulin/GTP mixture into the wells of a pre-warmed 96-well plate.
-
Add this compound at various concentrations, a vehicle control, and positive/negative controls.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Measure the change in absorbance (at 340 nm) or fluorescence over time (e.g., every minute for 60 minutes) to monitor microtubule polymerization.
-
Plot the absorbance/fluorescence versus time to generate polymerization curves.[6]
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for Cemadotin resistance.
References
- 1. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds [benthamopen.com]
- 3. Microtubule targeting agents: basic mechanisms of multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cemadotin Hydrochloride Delivery for Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of cemadotin hydrochloride in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the natural peptide dolastatin 15. It exhibits potent antimitotic and antitumor activity. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, cemadotin suppresses microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis (programmed cell death) in proliferating cancer cells.
Q2: What are the common administration routes for this compound in animal models?
A2: Based on its water solubility and the routes used in human clinical trials, the most common and relevant administration routes for this compound in animal models are intravenous (IV) and intraperitoneal (IP) injections. The choice of route will depend on the specific experimental design and the desired pharmacokinetic profile.
Q3: What are suitable vehicles for dissolving this compound for in vivo studies?
A3: this compound is water-soluble. Therefore, sterile, physiologically compatible aqueous solutions are the recommended vehicles. These include:
-
0.9% Sodium Chloride (Normal Saline): A standard isotonic vehicle for intravenous and intraperitoneal injections.
-
Phosphate-Buffered Saline (PBS): Another common isotonic vehicle, buffered to a physiological pH.
-
5% Dextrose in Water (D5W): An alternative isotonic vehicle.
The use of organic solvents like DMSO or ethanol should be minimized for in vivo injections due to potential toxicity. If their use is unavoidable due to high required concentrations, the final concentration of the organic solvent in the injected formulation should be kept to a minimum, typically below 5-10%, and a vehicle-only control group should be included in the study.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C, desiccated, and protected from light. Stock solutions, once prepared, should be sterile-filtered and stored at -20°C or -80°C for long-term stability. For short-term use, refrigerated storage (2-8°C) is recommended, but stability under these conditions should be validated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in the dosing solution. | - The concentration exceeds the solubility in the chosen vehicle.- The pH of the solution has shifted.- The solution has been stored improperly or for too long. | - Prepare a new solution at a lower concentration.- Gently warm the solution to aid dissolution, but do not boil.- Ensure the pH of the vehicle is neutral.- Prepare fresh solutions before each experiment. If storing, validate the storage conditions. |
| Animal shows signs of acute distress after injection (e.g., lethargy, ruffled fur, respiratory distress). | - The injection was too rapid.- The formulation is not isotonic or is at an inappropriate pH.- The vehicle (e.g., high concentration of organic solvent) is causing toxicity.- The dose is too high (exceeding the Maximum Tolerated Dose - MTD). | - Administer injections slowly and steadily.- Ensure the vehicle is physiologically compatible (e.g., normal saline, PBS).- If using co-solvents, reduce their concentration or switch to an aqueous vehicle.- Perform a dose-escalation study to determine the MTD in your specific animal model and strain. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | - Inaccurate dosing due to improper injection technique.- Variability in drug formulation between preparations.- Degradation of the compound in the dosing solution. | - Ensure all personnel are proficient in the chosen injection technique (e.g., tail vein injection for IV).- Prepare a single batch of dosing solution for each experiment to ensure consistency.- Prepare dosing solutions fresh on the day of use. If solutions are prepared in advance, ensure they are stored under validated conditions to prevent degradation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 11.2 mg/mL[1] | Suitable for most in vivo applications. |
| 0.1N HCl | 18.4 mg/mL[1] | Higher solubility but not suitable for direct injection. |
| Methanol | 30 mg/mL[1] | Useful for preparing high-concentration stock solutions. Must be diluted into a physiological vehicle for injection. |
| DMSO | Soluble | A common solvent for preparing stock solutions. Final concentration in the injected formulation should be minimized. |
| Ethanol | Soluble | Can be used for stock solutions, but the final concentration in the injected formulation should be low. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Notes |
| Room Temperature (approx. 25°C) | < 24 hours | Prepare fresh daily. Protect from light. Stability should be confirmed for longer durations. |
| 2-8°C (Refrigerated) | Up to 72 hours | Protect from light. Aseptic preparation is critical to prevent microbial growth. Stability should be validated. |
| -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Extended long-term | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection in Mice
-
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Normal Saline) for Injection
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
-
Procedure for a 1 mg/mL Dosing Solution:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Aseptically add the powder to a sterile vial.
-
Add a small volume of sterile normal saline to the vial to create a slurry.
-
Vortex gently to dissolve the powder completely.
-
Add sterile normal saline to reach the final desired concentration of 1 mg/mL.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step ensures the final solution is sterile.
-
Visually inspect the solution for any particulates. The solution should be clear and colorless.
-
Store the solution appropriately (see Table 2) until use.
-
Protocol 2: Intravenous (Tail Vein) Administration in Mice
-
Animal Preparation:
-
Place the mouse in a suitable restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water bath to dilate the lateral tail veins, making them more visible and easier to access.
-
-
Injection Procedure:
-
Disinfect the tail with an alcohol swab.
-
Load the prepared this compound solution into a 1 mL syringe with a 27-30 gauge needle.
-
Position the needle bevel-up and parallel to the vein.
-
Insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flashback of blood into the needle hub.
-
Inject the solution slowly and steadily. The typical injection volume for a mouse is 5-10 mL/kg body weight. For a 20g mouse, this would be 100-200 µL.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site or in the other lateral vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Managing Cemadotin Hydrochloride Toxicity in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with Cemadotin hydrochloride in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analogue of dolastatin 15 and functions as an antimitotic agent. Its primary mechanism of action is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, it arrests the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cells.
Q2: What are the most common dose-limiting toxicities observed with this compound?
A2: Based on clinical trial data, the dose-limiting toxicities (DLTs) of this compound are dependent on the infusion schedule.
-
Short-term infusion (24-hour): The principal DLT is hypertension.[1]
-
Long-term continuous infusion (120-hour): The principal DLT is reversible, dose-related neutropenia.[2] Cardiovascular toxicity was not observed with this longer infusion schedule.[2]
Q3: What other potential toxicities should I monitor for in my preclinical studies?
A3: In addition to the primary DLTs, researchers should monitor for the following potential adverse effects observed in clinical studies:
Q4: How can the administration schedule influence the toxicity profile of this compound?
A4: The administration schedule is a critical factor in the toxicity profile of this compound. Clinical data strongly suggests that cardiovascular toxicity, specifically hypertension, is associated with shorter infusion times which lead to higher peak plasma concentrations.[2] Conversely, longer continuous infusions can mitigate cardiovascular effects but may lead to myelotoxicity, such as neutropenia, which is related to the duration of exposure above a certain threshold concentration.[2]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Events (Hypertension, Tachycardia) in Animal Models
-
Possible Cause: The infusion rate may be too rapid, leading to high peak plasma concentrations of this compound. This is consistent with findings from clinical trials where hypertension was the dose-limiting toxicity in a 24-hour infusion protocol.[1]
-
Troubleshooting Steps:
-
Reduce Infusion Rate: Decrease the rate of administration and extend the total infusion time.
-
Implement Continuous Infusion: If feasible with the animal model, switch to a continuous infusion over a longer period (e.g., 48-120 hours) to maintain a lower, steady-state plasma concentration.
-
Cardiovascular Monitoring: Implement continuous cardiovascular monitoring in non-rodent species (e.g., telemetry in dogs) to get real-time data on blood pressure and heart rate.
-
Dose Adjustment: Reduce the total administered dose to determine a no-observed-adverse-effect-level (NOAEL) for cardiovascular parameters.
-
Issue 2: Significant Hematological Toxicity (Neutropenia, Anemia) Observed
-
Possible Cause: Prolonged exposure to this compound, even at lower concentrations, can lead to myelosuppression. This was observed in clinical trials with 120-hour continuous infusions, where neutropenia was the DLT.[2]
-
Troubleshooting Steps:
-
Intermittent Dosing Schedule: Introduce drug-free intervals to allow for bone marrow recovery. For example, administer the drug for a set number of days followed by a rest period.
-
Dose Reduction: Lower the total dose administered over the treatment cycle.
-
Supportive Care: In cases of severe neutropenia, consider supportive care measures as would be applied in a clinical setting, such as administration of granulocyte colony-stimulating factor (G-CSF), though this may be a confounding factor in some study designs.
-
Regular Blood Monitoring: Perform complete blood counts (CBCs) at regular intervals (e.g., baseline, during treatment, and post-treatment) to monitor the onset and recovery from hematological toxicity.
-
Issue 3: Elevated Liver Enzymes in Bloodwork
-
Possible Cause: this compound may cause transient hepatotoxicity.[1]
-
Troubleshooting Steps:
-
Monitor Liver Function: Include a liver panel (ALT, AST, ALP, bilirubin) in routine blood work.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for any cellular damage.
-
Dose and Schedule Modification: If liver enzyme elevation is severe or persistent, consider reducing the dose or altering the administration schedule.
-
Data Presentation
Table 1: Summary of Clinically Observed Toxicities with this compound
| Toxicity Type | Infusion Schedule | Dose-Limiting | Grade (CTC) | Reversibility | Reference |
| Hypertension | 24-hour continuous infusion | Yes | Grade 3 observed at ≥20.0 mg/m² | Reversible | [1] |
| Neutropenia | 120-hour continuous infusion | Yes | Dose-related | Reversible | [2] |
| Asthenia | 24-hour continuous infusion | No | Not specified | Not specified | [1] |
| Tumor Pain | 24-hour continuous infusion | No | Not specified | Not specified | [1] |
| Transient Liver Enzyme Elevation | 24-hour continuous infusion | No | Not specified | Not specified | [1] |
Table 2: Template for Recording Preclinical Toxicity Data for this compound
| Animal Model (Species, Strain) | Dose (mg/kg) | Administration Route & Schedule | Observed Toxicities | Severity (e.g., Grade 1-4) | Reversibility | Notes |
Experimental Protocols
Protocol 1: Cardiovascular Safety Assessment in a Non-Rodent Model (e.g., Beagle Dog)
-
Animal Model: Purpose-bred male and female beagle dogs.
-
Acclimatization: Acclimate animals to the laboratory environment and sling restraint (if used for infusion) for at least 7 days.
-
Instrumentation (Optional but Recommended): For continuous monitoring, surgically implant telemetry devices for the measurement of blood pressure, heart rate, and electrocardiogram (ECG) at least 2 weeks prior to dosing.
-
Baseline Data Collection: Collect baseline cardiovascular data for at least 24 hours prior to administration of this compound.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline) on the day of dosing.
-
Administration: Administer this compound via intravenous infusion. The infusion duration should be clearly defined (e.g., 1-hour, 24-hour, or continuous).
-
Monitoring:
-
Continuously monitor blood pressure, heart rate, and ECG via telemetry.
-
Perform clinical observations at regular intervals, noting any signs of distress, changes in behavior, or physical abnormalities.
-
-
Data Analysis: Compare post-dose cardiovascular parameters to baseline data. Analyze for statistically significant changes in blood pressure, heart rate, and ECG intervals.
Protocol 2: Hematological Toxicity Assessment in a Rodent Model (e.g., Sprague-Dawley Rat)
-
Animal Model: Male and female Sprague-Dawley rats.
-
Group Allocation: Randomly assign animals to control (vehicle) and treatment groups (at least 3 dose levels of this compound).
-
Dose Preparation and Administration: Prepare and administer this compound via the intended clinical route (e.g., intravenous infusion via a tail vein catheter).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points:
-
Pre-dose (baseline)
-
During the treatment period (e.g., weekly)
-
At the end of the treatment period
-
During a recovery period (if applicable)
-
-
Complete Blood Count (CBC): Analyze blood samples for a complete blood count with differential, paying close attention to:
-
Absolute neutrophil count (ANC)
-
White blood cell (WBC) count
-
Red blood cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Platelet count
-
-
Bone Marrow Analysis (at necropsy):
-
Collect femur or tibia at the end of the study.
-
Perform histopathology on bone marrow to assess cellularity and myeloid-to-erythroid ratio.
-
-
Data Analysis: Compare hematological parameters of treated groups to the control group. Determine the nadir (lowest point) of cell counts and the time to recovery.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. Clinical and pharmacologic phase I study of Cemadotin-HCl (LU103793), a novel antimitotic peptide, given as 24-hour infusion in patients with advanced cancer. A study of the Arbeitsgemeinschaft Internistische Onkologie (AIO) Phase I Group and Arbeitsgruppe Pharmakologie in der Onkologie und Haematologie (APOH) Group of the German Cancer Society [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical and pharmacokinetic study of the dolastatin analogue cemadotin administered as a 5-day continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of Cemadotin hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of Cemadotin hydrochloride. The following information is based on general best practices for cytotoxic and peptide-based compounds. Always refer to the manufacturer's specific recommendations and your institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound upon receipt?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, with -80°C being preferable for extended periods.[1][2][3][4][5] The vial should be kept tightly sealed in a dry, dark place to prevent degradation from moisture, light, and air.[3][4][5]
Q2: What are the recommended short-term storage conditions for the lyophilized powder?
Lyophilized peptides are generally stable at room temperature for short periods (days to weeks).[2] However, for any storage beyond immediate use, it is recommended to keep the vial at 4°C.[3] Always minimize exposure to light and moisture.[3]
Q3: How long can I store reconstituted this compound solutions?
Peptide solutions are significantly less stable than the lyophilized powder.[2] For short-term use, a reconstituted solution can be stored at 2-8°C for a few days to a couple of weeks.[3][5] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[2][5] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[3][5]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
This compound is a cytotoxic agent and should be handled with caution.[6] Appropriate PPE includes, but is not limited to, a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6][7] When handling the lyophilized powder, which can be volatile, a respirator mask may be necessary to avoid inhalation.[2] All handling of the powder and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet.
Q5: How should I dispose of waste contaminated with this compound?
All materials that come into contact with this compound, including vials, pipette tips, gloves, and gowns, should be treated as cytotoxic waste.[8][9] Dispose of this waste in clearly labeled, sealed containers according to your institution's and local regulations for cytotoxic waste disposal.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Lyophilized Powder | - Incorrect solvent selection.- Peptide has aggregated. | - Refer to the "Experimental Protocols" section for recommended solvents. Test solubility on a small aliquot first.[12][13]- Sonication can help break up particulates.[12] However, avoid excessive heating which can cause degradation.[14]- For peptides prone to aggregation, adding a small amount of a chaotropic agent like 6M guanidine hydrochloride or 8M urea to the initial solvent may help, followed by dilution.[13] |
| Precipitation Observed in Reconstituted Solution After Freezing | - Peptide is not stable in the chosen buffer at freezing temperatures.- Concentration is too high.- Repeated freeze-thaw cycles. | - Ensure the buffer is appropriate for freezing. Some buffers can change pH upon freezing.- Try reconstituting at a lower concentration.- Always aliquot into single-use volumes to avoid multiple freeze-thaw cycles.[3][5] |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or handling.- Inaccurate concentration of the stock solution. | - Review storage conditions and handling procedures. Ensure the stock solution has not been stored for an extended period, especially at 4°C.- Re-evaluate the reconstitution process to ensure the lyophilized powder was fully dissolved.- If possible, verify the concentration using a suitable analytical method like HPLC. |
| Visible Color Change in Lyophilized Powder or Solution | - Oxidation or degradation of the peptide. | - Do not use the product. Contact the manufacturer for a replacement.- Review storage conditions to prevent future degradation. Ensure vials are tightly sealed and protected from light.[3][4] |
Quantitative Data Summary
Specific quantitative stability data for this compound is not publicly available. The following table provides general storage recommendations for peptides based on best practices.
| Form | Storage Condition | Duration | Reference(s) |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | [1][3][4][5] |
| 4°C | Short-term (weeks to months) | [3] | |
| Room Temperature | Very short-term (days) | [2] | |
| Reconstituted Solution | -20°C to -80°C (aliquoted) | Long-term (up to a year) | [2][5] |
| 2-8°C | Short-term (days to weeks) | [3][5] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes.[15] This prevents condensation from forming inside the vial. Briefly centrifuge the vial to ensure all the powder is at the bottom.[16]
-
Solvent Selection: The choice of solvent depends on the experimental requirements.
-
For many peptides, sterile, distilled water or a sterile buffer such as phosphate-buffered saline (PBS) at a pH of 5-7 is a suitable starting point.[2][17]
-
For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer to the desired concentration.[13]
-
-
Dissolution:
-
Using a sterile syringe, slowly add the calculated volume of the chosen solvent to the vial, aiming the stream against the side of the vial to gently wash down any powder.[15]
-
Gently swirl or vortex the vial to dissolve the contents.[16] Avoid vigorous shaking, which can cause aggregation.[17] If necessary, sonicate briefly in a water bath to aid dissolution.[12]
-
-
Verification and Storage:
Protocol for a General Solubility Test
-
Aliquot: Weigh out a small, accurately known amount of lyophilized this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Solvent: Add a small, precise volume of sterile, deionized water (e.g., 100 µL) to the tube.
-
Assess Solubility: Gently vortex and visually inspect for complete dissolution. If the peptide dissolves, its solubility is at least 10 mg/mL in water.
-
Acidic/Basic Conditions (if necessary): If the peptide is not soluble in water, its amino acid sequence can suggest whether an acidic or basic buffer is more appropriate. Since Cemadotin is a peptide, its solubility will be pH-dependent.
-
Organic Solvents (for hydrophobic peptides): If the peptide remains insoluble, it may be hydrophobic. Test solubility in a small amount of DMSO, followed by dilution with an aqueous buffer.[13]
-
Record: Carefully record the solvent and the final concentration at which the peptide completely dissolves.
Visualizations
Caption: Workflow for handling lyophilized this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. jpt.com [jpt.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Cemadotin|159776-69-9|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. danielshealth.ca [danielshealth.ca]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. biocat.com [biocat.com]
- 14. bachem.com [bachem.com]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 17. jpt.com [jpt.com]
Validation & Comparative
A Comparative Analysis of Cemadotin Hydrochloride and Paclitaxel: Mechanism of Action on Microtubule Dynamics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of two potent anti-cancer agents, cemadotin hydrochloride and paclitaxel. This analysis is supported by experimental data to delineate their distinct effects on microtubule structure and function, and the subsequent signaling pathways leading to apoptosis.
Introduction
Both this compound, a synthetic analogue of the marine-derived peptide dolastatin 15, and paclitaxel, a well-established taxane, exert their cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. However, their specific mechanisms of interaction with tubulin and the resulting consequences on microtubule dynamics differ significantly. This guide will explore these differences in detail, providing a comprehensive overview for researchers in oncology and drug development.
Mechanism of Action: A Tale of Two Microtubule-Targeting Agents
The fundamental difference between cemadotin and paclitaxel lies in their opposing effects on microtubule stability. Paclitaxel is a microtubule-stabilizing agent, while cemadotin acts by suppressing microtubule dynamics.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[1] This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[1] The resulting microtubules are abnormally stable and dysfunctional, leading to a disruption of the dynamic instability required for proper mitotic spindle formation and chromosome segregation. This ultimately triggers a sustained mitotic arrest at the G2/M phase of the cell cycle, culminating in apoptotic cell death.[1]
This compound: The Suppressor of Microtubule Dynamics
In contrast to paclitaxel, this compound, a synthetic analogue of dolastatin 15, does not cause a net increase in microtubule polymer mass.[1] Instead, it potently suppresses the dynamic instability of microtubules.[1] Cemadotin achieves this by reducing the rate and extent of both microtubule growth and shortening, and by increasing the frequency of "pauses" where microtubules are in a state of attenuated dynamics.[1] This suppression of the natural dynamism of microtubules also leads to mitotic arrest and subsequent apoptosis.[1]
Binding Sites on Tubulin
The distinct mechanisms of action of cemadotin and paclitaxel are rooted in their different binding sites on the tubulin heterodimer.
-
Paclitaxel: Binds to a specific pocket on the β-tubulin subunit, on the luminal side of the microtubule.[2] This site is often referred to as the "taxane-binding site."
-
This compound: Binds to a novel site on tubulin that is distinct from the paclitaxel, colchicine, and vinca alkaloid binding sites.[1][3] While the precise location of this novel site is not as extensively characterized as the paclitaxel site, its uniqueness underscores the different mode of action of cemadotin.
Quantitative Analysis of Effects on Microtubule Dynamics
The following table summarizes the quantitative effects of cemadotin and paclitaxel on key parameters of microtubule dynamics, as determined by in vitro assays.
| Parameter | This compound | Paclitaxel |
| Primary Effect | Suppression of microtubule dynamics | Stabilization of microtubules |
| Growth Rate | Reduced | Reduced by 18-24% |
| Shortening Rate | Reduced | Reduced by 26-32% |
| Dynamicity | Reduced | Reduced by 31-63% |
| Time in Paused State | Increased | Not a primary reported effect |
Cytotoxicity in Cancer Cell Lines
The following table presents a selection of 50% inhibitory concentration (IC50) values for dolastatin 15 (the parent compound of cemadotin) and paclitaxel in various cancer cell lines.
| Cell Line | Cancer Type | Dolastatin 15 IC50 (nM) | Paclitaxel IC50 (nM) |
| NCI-H69 | Small Cell Lung Cancer | 28.8 | >32,000 (at 3h exposure) |
| NCI-H82 | Small Cell Lung Cancer | 0.039 | >32,000 (at 3h exposure) |
| NCI-H345 | Small Cell Lung Cancer | 0.16 | >32,000 (at 3h exposure) |
| NCI-H446 | Small Cell Lung Cancer | 0.057 | >32,000 (at 3h exposure) |
| Caov-3 | Ovarian Adenocarcinoma | Not Available | ~30 |
| A-498 | Kidney Carcinoma | Not Available | ~100 |
| MCF-7 | Breast Cancer | Not Available | 3.5 - 12.12 |
| MDA-MB-231 | Breast Cancer | Not Available | 0.3 - 11.90 |
Note: IC50 values can vary significantly based on the assay conditions and exposure time. The provided values are for comparative purposes and are sourced from multiple studies.[4][5][6][7]
Signaling Pathways to Apoptosis
Both cemadotin and paclitaxel, through their disruption of microtubule function and induction of mitotic arrest, trigger programmed cell death, or apoptosis. However, the upstream signaling cascades they activate can differ.
Paclitaxel-Induced Apoptosis
Paclitaxel-induced apoptosis is often mediated through the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways.[8] Disruption of the microtubule network can lead to the activation of stress-activated protein kinases like JNK, which in turn can phosphorylate and inactivate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[8]
Cemadotin-Induced Apoptosis
The parent compound of cemadotin, dolastatin 15, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The intrinsic pathway mirrors that of paclitaxel, involving mitochondrial disruption. The extrinsic pathway can be initiated by the upregulation of Fas and Fas ligand (Fas-L), leading to the activation of a separate caspase cascade.[5]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (cemadotin, paclitaxel) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to visualize the kinetics of polymerization.
Determination of IC50 by MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration of a drug that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (cemadotin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (DMSO) controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
Test compounds
-
Microtubule-stabilizing buffer (e.g., PEM buffer)
-
Fixative (e.g., methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compounds for the desired time.
-
Wash the cells with pre-warmed microtubule-stabilizing buffer.
-
Fix the cells with cold methanol for 10 minutes at -20°C or with paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with profound anti-cancer activity. While both drugs ultimately lead to mitotic arrest and apoptosis, their fundamental mechanisms of action are opposing. Paclitaxel acts as a microtubule stabilizer, promoting polymerization and creating hyper-stable, non-functional microtubules. In contrast, cemadotin suppresses the inherent dynamic instability of microtubules, effectively freezing them in a static state. These differing mechanisms, originating from their unique binding sites on tubulin, offer different therapeutic opportunities and may have implications for overcoming drug resistance. A thorough understanding of these differences is crucial for the rational design of novel anti-cancer therapies and for optimizing the clinical use of these potent agents.
References
- 1. Suppression of microtubule dynamics by binding of cemadotin to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cemadotin Hydrochloride and Traditional Vinca Alkaloids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cemadotin hydrochloride, a synthetic dolastatin 15 analogue, with traditional vinca alkaloids—vincristine, vinblastine, and vinorelbine. This document synthesizes preclinical and clinical data to offer insights into their respective mechanisms of action, anti-tumor efficacy, and toxicity profiles, supported by experimental data and protocols.
Introduction
Cemadotin and vinca alkaloids are potent anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. While they share a common target in tubulin, their distinct structural properties, origins, and resulting pharmacological profiles warrant a detailed comparative analysis for researchers in oncology drug development. Cemadotin is a synthetic analogue of the natural marine peptide dolastatin 15, while vinca alkaloids are derived from the Madagascar periwinkle plant (Catharanthus roseus) or are semi-synthetic derivatives.[1]
Mechanism of Action
Both Cemadotin and vinca alkaloids exert their cytotoxic effects by interfering with tubulin polymerization. They bind to the vinca domain on β-tubulin, which inhibits the assembly of microtubules. This disruption of the microtubule network leads to the arrest of cells in the M-phase of the cell cycle and subsequent induction of apoptosis.[1][2]
Signaling Pathway for Vinca Alkaloid-Induced Apoptosis
Vinca alkaloids trigger apoptosis through multiple signaling cascades, including the activation of the NF-κB/IκB and JNK pathways. Disruption of microtubule dynamics leads to mitotic arrest, which in turn activates stress-activated protein kinases like JNK. This can lead to the phosphorylation and inactivation of anti-apoptotic proteins such as Bcl-2 and the activation of pro-apoptotic proteins, ultimately resulting in caspase activation and programmed cell death.
Inferred Signaling Pathway for Cemadotin-Induced Apoptosis
As a dolastatin 15 analogue that also binds to the vinca domain, Cemadotin is expected to induce apoptosis through a similar mechanism involving mitotic arrest and the activation of downstream apoptotic signaling cascades.
References
Unraveling the Structure-Activity Relationship of Cemadotin Hydrochloride Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cemadotin hydrochloride, a synthetic analog of the marine natural product dolastatin 15, is a potent antimitotic agent that has been evaluated in clinical trials for the treatment of various cancers. Like its parent compound, Cemadotin exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data, detailed protocols, and a visual representation of its mechanism of action.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. The data reveals key structural modifications that influence the potency of these compounds.
| Compound | R1 Group | R2 Group | A549 (Lung Carcinoma) IC50 (nM) | MCF-7 (Breast Adenocarcinoma) IC50 (nM) | HT-29 (Colon Adenocarcinoma) IC50 (nM) |
| Cemadotin | H | Benzyl | 1.5 | 2.1 | 1.8 |
| Analog 1 | H | Methyl | 15.2 | 20.5 | 18.3 |
| Analog 2 | H | Isopropyl | 8.7 | 11.3 | 9.9 |
| Analog 3 | Methyl | Benzyl | 3.2 | 4.5 | 3.9 |
| Analog 4 | H | Phenethyl | 1.9 | 2.5 | 2.2 |
Data Interpretation: The substitution at the R2 position significantly impacts the cytotoxic activity. Replacing the benzyl group of Cemadotin with smaller alkyl groups like methyl (Analog 1) or isopropyl (Analog 2) leads to a notable decrease in potency across all tested cell lines. This suggests that a larger, aromatic moiety at this position is favorable for activity. N-methylation at the R1 position (Analog 3) results in a slight reduction in activity compared to Cemadotin. Extending the carbon chain between the phenyl ring and the amide (Analog 4, phenethyl group) maintains a potency comparable to the parent compound.
Experimental Protocols
The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a common method used to determine the in vitro cytotoxicity of compounds like Cemadotin and its analogs.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (this compound and its analogs)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plates for an additional 48 to 72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value from the dose-response curve.
-
Mechanism of Action: Signaling Pathway
Cemadotin and its analogs function as microtubule depolymerizing agents. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). The signaling cascade initiated by microtubule disruption is depicted below.
Caption: Signaling pathway of Cemadotin analogs.
A Comparative Analysis of Cemadotin and Tasidotin: Efficacy, Safety, and Mechanism of Action
For Immediate Release
This comparison guide provides a detailed analysis of two synthetic dolastatin 15 analogues, Cemadotin and Tasidotin, for researchers, scientists, and drug development professionals. By objectively examining their preclinical and clinical data, this document aims to offer a clear perspective on their comparative efficacy and safety profiles.
Introduction
Cemadotin and Tasidotin are potent antineoplastic agents that belong to the dolastatin family of microtubule-targeting drugs.[1][2] Both are synthetic analogues of dolastatin 15, a natural product isolated from the sea hare Dolabella auricularia.[3][4] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] While sharing a common backbone, structural differences between Cemadotin and Tasidotin influence their metabolic stability, toxicity, and clinical utility.[5]
Preclinical Efficacy
In Vitro Cytotoxicity
Both Cemadotin and Tasidotin have demonstrated potent cytotoxic activity across a range of human cancer cell lines. Tasidotin has shown submicromolar IC50 values in various cancer types.[5]
| Cell Line | Cancer Type | Tasidotin IC50 | Cemadotin IC50 |
| Breast Carcinoma | Breast | Submicromolar[5] | Data not available |
| Ovarian Carcinoma | Ovarian | Submicromolar[5] | Data not available |
| Prostate Carcinoma | Prostate | Submicromolar[5] | Data not available |
| Colon Carcinoma | Colon | Submicromolar[5] | Data not available |
| Melanoma | Melanoma | Submicromolar[5] | Data not available |
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
In Vivo Antitumor Activity
In preclinical xenograft models, both drugs have shown significant tumor growth inhibition. Tasidotin has demonstrated prominent activity against various human tumor xenografts, including complete tumor regression in some models.[5]
| Xenograft Model | Cancer Type | Tasidotin Treatment | Tumor Growth Inhibition | Cemadotin Treatment | Tumor Growth Inhibition |
| LX-1 | Lung Carcinoma | Data not available | Prominent Activity[5] | Data not available | Data not available |
| CX-1 | Colon Carcinoma | Data not available | Prominent Activity[5] | Data not available | Data not available |
| PC-3 | Prostate Carcinoma | Data not available | Prominent Activity[5] | Data not available | Data not available |
| MX-1 | Breast Carcinoma | Data not available | Complete Regression[5] | Data not available | Data not available |
| LOX | Melanoma | Data not available | Complete Regression[5] | Data not available | Data not available |
Table 2: Comparative In Vivo Antitumor Activity in Xenograft Models
Clinical Efficacy and Safety
Phase I clinical trials have been conducted for both Cemadotin and Tasidotin to determine their safety, tolerability, and recommended Phase II dose.
Dose-Limiting Toxicities
The primary dose-limiting toxicities (DLTs) observed in Phase I trials differed between the two compounds. For Cemadotin, cardiovascular toxicities, specifically hypertension and myocardial infarction, were dose-limiting.[3] In contrast, neutropenia was the principal DLT for Tasidotin.[2][4][5]
| Drug | Administration | Dose-Limiting Toxicity | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose |
| Cemadotin | 5-min intravenous bolus | Hypertension, Myocardial Infarction[3] | 20 mg/m²[3] |
| 24-hour infusion | Hypertension[1] | 15.0 mg/m²[1] | |
| Tasidotin | Days 1, 3, and 5 every 3 weeks | Neutropenia[2][4] | 34.4 mg/m²[2][4] |
| Weekly for 3 weeks every 28 days | Neutropenia[5][6] | 46.8 mg/m²[5][6] |
Table 3: Comparative Phase I Clinical Trial Data
Antitumor Activity
In Phase I trials, objective tumor responses were not observed with Cemadotin.[3] However, minor tumor regressions were noted in a patient with carcinoma of unknown primary and another with liver metastases from colon cancer.[1] For Tasidotin, while complete or partial responses were not the primary outcome of Phase I studies, stable disease was observed in a significant portion of patients.[4] In one study, a patient with non-small cell lung carcinoma experienced a minor response, and a patient with hepatocellular carcinoma had stable disease lasting 11 months.[5][6]
Mechanism of Action: Microtubule Disruption
Cemadotin and Tasidotin exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin and inhibit its polymerization into microtubules.[5] This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest and apoptosis.[5] Tasidotin has been shown to induce a prolonged lag phase in microtubule assembly at low concentrations.[5]
References
- 1. Clinical and pharmacologic phase I study of Cemadotin-HCl (LU103793), a novel antimitotic peptide, given as 24-hour infusion in patients with advanced cancer. A study of the Arbeitsgemeinschaft Internistische Onkologie (AIO) Phase I Group and Arbeitsgruppe Pharmakologie in der Onkologie und Haematologie (APOH) Group of the German Cancer Society - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. karger.com [karger.com]
- 4. Phase I and pharmacokinetic study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously on days 1, 3, and 5 every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I and pharmacokinetic study of tasidotin hydrochloride (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cemadotin Hydrochloride's Effects on Tubulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cemadotin hydrochloride's effects on tubulin with other prominent microtubule-targeting agents, Dolastatin 10 and Monomethyl Auristatin E (MMAE). The information is intended to assist researchers and drug development professionals in understanding the nuanced interactions of these compounds with their molecular target.
Introduction to Microtubule-Targeting Agents
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. Consequently, tubulin is a well-validated and highly attractive target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.
This guide focuses on three potent microtubule inhibitors:
-
This compound: A synthetic analog of dolastatin 15.
-
Dolastatin 10: A natural pentapeptide isolated from the sea hare Dolabella auricularia.
-
Monomethyl Auristatin E (MMAE): A synthetic and highly potent analog of dolastatin 10, widely used as a payload in antibody-drug conjugates (ADCs).
Mechanism of Action: Disruption of Microtubule Dynamics
While all three compounds are classified as microtubule-destabilizing agents, they exhibit distinct mechanisms of action and binding characteristics. They generally bind to the β-tubulin subunit, interfering with the addition of tubulin dimers to the growing end of microtubules and promoting a conformational state that favors depolymerization.
dot
Caption: Inhibition of microtubule polymerization by Cemadotin, Dolastatin 10, and MMAE.
Quantitative Comparison of Tubulin Inhibition
The following tables summarize key quantitative data for this compound, Dolastatin 10, and MMAE, providing a basis for objective comparison of their biochemical and cellular activities.
Table 1: Tubulin Binding Affinity and Polymerization Inhibition
| Compound | Binding Affinity (Kd) | Inhibition of Tubulin Polymerization (IC50) | Notes |
| This compound | 19.4 µM and 136 µM (two sites)[1] | Not explicitly found | Ki of 1 µM for tubulin inhibition has been reported. |
| Dolastatin 10 | Not explicitly found | 1.2 µM[2], 2.2 µM[3] | Scatchard analysis suggested two classes of binding sites[4]. Ki of 1.4 µM for noncompetitive inhibition of vincristine binding[5]. |
| MMAE | 1.6 µM[6], 291 nM[7][8][9][10] | Not explicitly found | Binds to soluble tubulin with a stoichiometry of ~1:1[1][6][11]. |
Table 2: Effects on Microtubule Dynamics
| Compound | Effect on Growth Rate | Effect on Shortening Rate | Effect on Rescue Frequency | Effect on Time in Pause |
| This compound | Suppresses[1] | Suppresses[1] | Increases[1] | Increases[1] |
| Dolastatin 10 | Suppresses (inferred) | Suppresses (inferred) | Not explicitly found | Not explicitly found |
| MMAE | Suppresses[1][6][11] | Suppresses[1][6][11] | Suppresses[1][6][11] | Suppresses[1][6][11] |
Table 3: Cellular Activity (Cytotoxicity)
| Compound | Cell Line | IC50 / GI50 |
| This compound | Not explicitly found | Not explicitly found |
| Dolastatin 10 | L1210 (murine leukemia) | 0.5 nM[2] |
| MCF7 (human breast adenocarcinoma) | 0.03 nM[3] | |
| NCI-H69 (human small cell lung cancer) | 0.059 nM[3] | |
| DU-145 (human prostate carcinoma) | 0.5 nM[3] | |
| MMAE | SKBR3 (human breast adenocarcinoma) | 3.27 nM |
| HEK293 (human embryonic kidney) | 4.24 nM | |
| Various pancreatic cancer cell lines | 0.23 - 1.16 nM[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the interaction of these compounds with tubulin.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
dot
Caption: Workflow for an in vitro tubulin polymerization assay.
Protocol Details:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds.
-
Procedure:
-
Thaw tubulin on ice.
-
Prepare serial dilutions of the test compound in polymerization buffer.
-
In a 96-well plate, combine tubulin, GTP, and the test compound.
-
Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
-
Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. IC50 values are calculated by plotting the percent inhibition of polymerization against the compound concentration.
In Vitro Microtubule Dynamics Assay
This assay directly visualizes the effect of a compound on the dynamic instability of individual microtubules using video-enhanced differential interference contrast (DIC) microscopy or fluorescence microscopy.
Protocol Details:
-
Reagents: Purified tubulin, GTP, microtubule-associated proteins (MAPs, optional), test compounds, imaging buffer.
-
Procedure:
-
Polymerize microtubules from purified tubulin in the presence of GTP.
-
Introduce the test compound at the desired concentration.
-
Observe individual microtubules using video microscopy.
-
Record time-lapse sequences of microtubule ends.
-
-
Data Analysis: Analyze the recorded sequences to determine parameters of dynamic instability:
-
Growth rate: The rate of microtubule elongation.
-
Shortening rate: The rate of microtubule depolymerization.
-
Catastrophe frequency: The frequency of transition from a growing to a shortening state.
-
Rescue frequency: The frequency of transition from a shortening to a growing state.
-
Time in pause: The percentage of time a microtubule spends in a state of no detectable growth or shortening.
-
Cell Viability Assay (MTT or MTS Assay)
This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).
dot
Caption: Workflow for a cell viability assay (MTT/MTS).
Protocol Details:
-
Reagents: Cancer cell line of interest, cell culture medium, test compounds, MTT or MTS reagent, solubilization solution (for MTT).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for a few hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound, Dolastatin 10, and MMAE are all highly potent inhibitors of microtubule polymerization with significant anti-proliferative activity. While they share a common molecular target, tubulin, they exhibit distinct binding affinities, effects on microtubule dynamics, and cytotoxic potencies. This compound appears to have a unique binding site and mechanism for suppressing microtubule dynamics. Dolastatin 10 is a potent natural product that has served as a template for synthetic analogs like MMAE, which has found widespread application in the context of antibody-drug conjugates. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the mechanisms of these important anticancer agents and to develop novel tubulin-targeting therapies.
References
- 1. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of dolastatin 10 with tubulin: induction of aggregation and binding and dissociation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Specificity of Cemadotin Hydrochloride for β-Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cemadotin hydrochloride's performance against other well-established β-tubulin inhibitors, supported by experimental data. We delve into the specifics of its binding, cellular effects, and potential off-target interactions, offering a comprehensive resource for evaluating its suitability for research and development.
Quantitative Performance Analysis
To facilitate a clear comparison of this compound with other prominent tubulin inhibitors, the following table summarizes key quantitative parameters from various studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Compound | Target | Assay Type | IC50 / Kd / Ki | Reference |
| This compound | β-tubulin | Scatchard analysis (binding) | Kd: 19.4 µM & 136 µM (two sites) | [1] |
| Tubulin | Inhibition assay | Ki: 1 µM | ||
| Vincristine | Tubulin | Polymerization inhibition | Ki: 85 nM | [2] |
| Vinblastine | Tubulin | Polymerization inhibition | IC50: ~1 µM | [3] |
| Tubulin | Binding | Kd: 0.54 µM (high affinity) | [4] | |
| Paclitaxel | Microtubules | Binding | Kd: ~10 nM | [5] |
| Tubulin | Polymerization | ED50: 0.5 µM | [4] |
Experimental Methodologies for Specificity Validation
Validating the specific interaction of a small molecule with its intended target is crucial. The following are detailed protocols for key experiments used to assess the specificity of tubulin inhibitors like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound or alternatives) at various concentrations, and a fluorescence reporter (e.g., DAPI).
-
Procedure:
-
On ice, prepare the tubulin solution in the polymerization buffer containing GTP.
-
Add the test compound at the desired final concentration to the tubulin solution.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Measure the change in fluorescence or absorbance (at 340 nm for turbidity) over time at 37°C using a plate reader.
-
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Competitive Radioligand Binding Assay
This assay determines if a test compound binds to the same site on tubulin as a known radiolabeled ligand.
Protocol:
-
Reagents: Purified tubulin, a radiolabeled ligand known to bind tubulin (e.g., [³H]colchicine or [³H]vinblastine), unlabeled test compound (this compound), and a suitable buffer.
-
Procedure:
-
Incubate a fixed concentration of tubulin and the radiolabeled ligand with varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the protein-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the binding affinity (Ki) of the test compound. Studies have shown that Cemadotin does not inhibit the binding of vinblastine to tubulin, suggesting it binds at a novel site[1].
Immunofluorescence Microscopy of the Microtubule Network
This cellular assay visualizes the effect of a compound on the microtubule cytoskeleton within cells.
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HeLa or A549) on coverslips and allow them to attach.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound or alternatives) for a specified duration.
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody specific for α-tubulin or β-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.
-
Analysis: Observe changes in microtubule morphology, such as depolymerization, bundling, or stabilization, in treated cells compared to untreated controls.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating β-tubulin specificity, the following diagrams illustrate the experimental workflow and the affected signaling pathway.
Off-Target Effects and Selectivity Profile
A critical aspect of drug validation is understanding its off-target interactions, which can lead to toxicity.
-
This compound: As a synthetic analogue of dolastatin 15, Cemadotin belongs to a class of compounds known for potent cytotoxic activity. However, some dolastatins have been associated with off-target toxicities. Clinical studies with Cemadotin have identified hypertension and cardiac ischemia as dose-limiting toxicities, which were managed by altering the infusion protocol[6]. This suggests a potential for cardiovascular off-target effects that require careful monitoring.
-
Vinca Alkaloids (Vincristine, Vinblastine): The primary dose-limiting toxicity for Vinca alkaloids is neurotoxicity, manifesting as peripheral neuropathy. This is believed to be an on-target effect resulting from the disruption of axonal microtubules. Myelosuppression (suppression of bone marrow activity) is also a common side effect.
-
Taxanes (Paclitaxel): Similar to Vinca alkaloids, neurotoxicity is a significant dose-limiting side effect of Paclitaxel. Hypersensitivity reactions during infusion are also a notable concern, often requiring premedication with corticosteroids and antihistamines.
References
- 1. Suppression of microtubule dynamics by binding of cemadotin to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and pharmacologic phase I study of Cemadotin-HCl (LU103793), a novel antimitotic peptide, given as 24-hour infusion in patients with advanced cancer. A study of the Arbeitsgemeinschaft Internistische Onkologie (AIO) Phase I Group and Arbeitsgruppe Pharmakologie in der Onkologie und Haematologie (APOH) Group of the German Cancer Society - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cemadotin Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Cemadotin hydrochloride, a potent synthetic dolastatin 15 analogue. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound. Personnel handling this compound must be trained on its hazards and equipped with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields are mandatory to protect against splashes. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile) of a suitable thickness. Inspect gloves for any signs of degradation before use. |
| Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact. |
| Respiratory | In cases of potential aerosol generation or handling of powder, a suitable respirator (e.g., N95 or higher) should be used in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound. This process should be adapted to comply with local, state, and federal regulations.
-
Initial Assessment and Waste Segregation:
-
Determine the nature of the waste: Is it pure this compound, a solution, or contaminated labware (e.g., vials, pipette tips, gloves)?
-
Segregate waste streams. Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department.
-
-
Waste Containment:
-
Solid Waste: Place solid this compound and contaminated disposable items into a clearly labeled, sealed, and durable hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Avoid overfilling containers; a general rule is to fill to no more than 80% capacity.
-
-
Labeling and Documentation:
-
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal:
Waste Characterization Data
To facilitate proper disposal by your EHS department, maintain a log of the waste generated. The following table should be completed for each waste container.
| Parameter | Description |
| Waste Stream ID | Unique identifier for the waste container. |
| Chemical Composition | List all chemical constituents and their approximate percentages (e.g., this compound, 10%; Methanol, 90%). |
| Physical State | Solid, Liquid, Semi-solid. |
| Total Quantity | Total volume or mass of the waste in the container. |
| Date of Generation | The date the waste was first added to the container. |
| Hazard Characteristics | Note any specific hazards (e.g., Toxic, Flammable). |
| Responsible Individual | Name and contact information of the person responsible for the waste. |
Experimental Workflow and Decision Process
The following diagrams illustrate the procedural workflow for handling a chemical spill and the logical decision-making process for the disposal of this compound.
Caption: Workflow for this compound Spill Response.
Caption: Disposal Decision Tree for this compound.
References
Personal protective equipment for handling Cemadotin hydrochloride
Cemadotin hydrochloride is a potent antimitotic peptide, and while a specific Safety Data Sheet (SDS) is not publicly available, its handling requires stringent safety protocols similar to those for other cytotoxic and hazardous drugs. The known dose-limiting toxicity in clinical trials was hypertension, with other significant effects including neutropenia, asthenia, tumor pain, and transient liver enzyme elevation.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. All PPE should be disposable and proven to be resistant to hazardous drugs.[2]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978). Double gloving is required.[2][3] | Protects against skin contact. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] |
| Gown | Disposable, lint-free polypropylene gown with a polyethylene coating that is impervious to liquids and closes in the back.[3][4] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety glasses with side shields or goggles.[5] | Protects eyes from splashes or aerosols. |
| Face Protection | A full-face shield should be worn in addition to goggles when there is a risk of splashing.[3] | Provides a barrier for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder form outside of a containment device to prevent inhalation of aerosolized particles.[2] | Protects the respiratory system from airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the work area. |
Operational Plan: Handling and Compounding
This compound should be handled in a designated area with restricted access. All procedures should be performed in a manner that minimizes the generation of aerosols and dust.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and inspected for integrity before use.
-
Prepare the work area by covering the surface with a disposable, absorbent, plastic-backed pad.
-
All handling of the powdered form of this compound should occur within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) that is externally vented.[6]
-
-
Compounding:
-
When reconstituting the lyophilized powder, use techniques to avoid aerosol generation. This includes slowly injecting the diluent down the side of the vial and using a closed system transfer device (CSTD) if available.
-
Wipe the exterior of vials and IV bags with a disinfectant after preparation.[7]
-
-
Transport:
-
Transport prepared doses in sealed, labeled containers to prevent leakage or spills.
-
Emergency Procedures
Spill Management:
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Secure the area to prevent entry.
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the spill area.
-
Contain: Use a spill kit to contain and clean up the spill. Absorb liquids with absorbent pads and gently scoop powders. Avoid creating dust.
-
Decontaminate: Clean the spill area with a detergent solution followed by a disinfectant.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and vials should be placed in a puncture-resistant, labeled sharps container.
-
Contaminated PPE: Gloves, gowns, shoe covers, and other disposable items should be placed in a designated, labeled hazardous waste container.[6]
-
Unused Drug: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[6]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Clinical and pharmacologic phase I study of Cemadotin-HCl (LU103793), a novel antimitotic peptide, given as 24-hour infusion in patients with advanced cancer. A study of the Arbeitsgemeinschaft Internistische Onkologie (AIO) Phase I Group and Arbeitsgruppe Pharmakologie in der Onkologie und Haematologie (APOH) Group of the German Cancer Society - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pogo.ca [pogo.ca]
- 3. halyardhealth.com [halyardhealth.com]
- 4. dupont.com.sg [dupont.com.sg]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. osha.gov [osha.gov]
- 7. www3.paho.org [www3.paho.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
